3-DL-Cpa-OH
描述
The exact mass of the compound 2-Amino-3-cyclopentylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-amino-3-cyclopentylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-46-9 | |
| Record name | Cyclopentanealanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Technical Guide: Properties of p-Chloro-DL-phenylalanine (PCPA)
Disclaimer: The compound "3-DL-Cpa-OH" as specified in the query is not a standard recognized chemical name and likely represents a typographical error or a non-standard abbreviation. Based on the constituent parts of the name ("Cpa" for chlorophenylalanine, "DL" for a racemic mixture), this technical guide will focus on the well-characterized and closely related compound, p-Chloro-DL-phenylalanine (PCPA) , also known as Fenclonine. The "3-" and "-OH" components of the query are ambiguous; this guide will primarily address the para (4-chloro) isomer, which is the most extensively studied. Where relevant, information on related hydroxylated compounds will be included.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to p-Chloro-DL-phenylalanine.
Physicochemical Properties
The physical and chemical properties of p-Chloro-DL-phenylalanine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 7424-00-2 | [1] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | >240 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and 1M HCl. Slightly soluble in water, ethanol, and methanol. Solubility in aqueous solutions is pH-dependent. | |
| pKa | Not readily available | |
| LogP | Not readily available | |
| SMILES | NC(Cc1ccc(Cl)cc1)C(O)=O | [1] |
| InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | [1] |
Biological Properties and Activity
p-Chloro-DL-phenylalanine is primarily known for its potent and irreversible inhibition of the enzyme tryptophan hydroxylase, which is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).
| Property | Description | Reference |
| Mechanism of Action | Irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This leads to a significant depletion of serotonin levels in the brain and peripheral tissues. | |
| Biological Target | Tryptophan Hydroxylase (TPH1 and TPH2 isoforms) | |
| Primary Effect | Depletion of serotonin (5-hydroxytryptamine, 5-HT) | |
| In Vivo Effects | Induces a long-lasting reduction in brain serotonin levels, affecting various physiological and behavioral processes regulated by serotonin, including sleep, mood, and appetite. | |
| Related Compounds | 3-(4-chlorophenyl)lactic acid has been investigated for its own biological activities, including potential antimicrobial properties. |
Experimental Protocols
Synthesis of p-Chloro-DL-phenylalanine
A common method for the synthesis of p-Chloro-DL-phenylalanine involves the nitration of L-phenylalanine, followed by reduction, diazotization, and displacement with a chloride ion.
Materials:
-
L-Phenylalanine
-
Fuming Nitric Acid (100%)
-
Palladium on Carbon (Pd/C) catalyst
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Nitration of L-Phenylalanine:
-
Dissolve L-phenylalanine in fuming nitric acid at a low temperature (e.g., 0°C).
-
Stir the reaction mixture for a specified time to allow for the formation of a mixture of ortho, meta, and para-nitrophenylalanine isomers.
-
Carefully pour the reaction mixture onto ice to precipitate the nitrated products.
-
Isolate the solid by filtration and wash with cold water.
-
The para-isomer can be purified from the mixture by recrystallization from water.
-
-
Reduction of p-Nitro-L-phenylalanine:
-
Suspend the purified p-nitro-L-phenylalanine in a suitable solvent such as ethanol or water.
-
Add a catalytic amount of Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and evaporate the solvent to obtain p-amino-L-phenylalanine.
-
-
Diazotization and Sandmeyer Reaction:
-
Dissolve the p-amino-L-phenylalanine in an aqueous solution of hydrochloric acid at low temperature (0-5°C).
-
Slowly add a solution of sodium nitrite in water to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the p-chloro-L-phenylalanine.
-
Collect the product by filtration, wash with water, and dry. For the DL-racemic mixture, a similar synthetic route starting from DL-phenylalanine can be employed, or racemization can occur under certain reaction conditions.
-
In Vivo Serotonin Depletion in Rodents
Materials:
-
p-Chloro-DL-phenylalanine (PCPA)
-
Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose, or a solution containing cyclodextrin for improved solubility)
-
Rodents (rats or mice)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of PCPA Solution:
-
Due to its limited aqueous solubility, PCPA is often administered as a suspension or by using solubilizing agents.
-
For a suspension, weigh the required amount of PCPA and suspend it in the vehicle (e.g., 0.9% saline with a few drops of Tween 80) at the desired concentration (e.g., 10-30 mg/mL). Vortex thoroughly before each injection to ensure a uniform suspension.
-
Alternatively, to prepare a solution, PCPA can be dissolved in 1M HCl and then neutralized with 1M NaOH. Another method involves using 2-Hydroxypropyl-β-cyclodextrin to enhance solubility.
-
-
Administration:
-
Administer PCPA to the animals via intraperitoneal (i.p.) injection.
-
A typical dosage regimen for significant serotonin depletion in rats is 150-300 mg/kg daily for 2-3 consecutive days.
-
The volume of injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
-
-
Time Course of Depletion:
-
Maximum serotonin depletion is typically observed 2-4 days after the last injection.
-
Serotonin levels will gradually recover over a period of 1-2 weeks.
-
Tryptophan Hydroxylase Inhibition Assay
Materials:
-
Tryptophan hydroxylase (recombinant or from tissue homogenate)
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Buffer (e.g., HEPES or MOPS, pH 7.0-7.4)
-
p-Chloro-DL-phenylalanine (inhibitor)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing HEPES or MOPS, catalase, and ferrous ammonium sulfate.
-
Prepare stock solutions of L-tryptophan, BH₄, DTT, and PCPA.
-
In a microcentrifuge tube, combine the reaction buffer, tryptophan, DTT, and varying concentrations of PCPA.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the tryptophan hydroxylase enzyme and the cofactor BH₄.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Analysis:
-
Analyze the amount of 5-hydroxytryptophan (5-HTP) produced using an HPLC system.
-
The percentage of inhibition is calculated by comparing the amount of 5-HTP produced in the presence of PCPA to the amount produced in the control (no inhibitor).
-
The IC₅₀ value can be determined by testing a range of PCPA concentrations and fitting the data to a dose-response curve.
-
HPLC Analysis of Serotonin and 5-HIAA in Brain Tissue
Materials:
-
Brain tissue from control and PCPA-treated animals
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Internal standard (e.g., N-methylserotonin)
-
Mobile phase for HPLC (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)
-
HPLC system with a C18 reverse-phase column and an electrochemical detector (ECD)
Procedure:
-
Tissue Preparation:
-
Dissect the brain region of interest (e.g., hippocampus, striatum, cortex) on ice.
-
Weigh the tissue sample.
-
Homogenize the tissue in a specific volume of ice-cold homogenization buffer containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ECD Analysis:
-
Inject a specific volume of the filtered supernatant onto the HPLC column.
-
The mobile phase will separate serotonin, 5-HIAA, and the internal standard based on their physicochemical properties.
-
The electrochemical detector will measure the current generated by the oxidation of the analytes as they elute from the column.
-
The concentration of serotonin and 5-HIAA in the sample is determined by comparing the peak areas to those of a standard curve. The internal standard is used to correct for variations in sample preparation and injection volume.
-
Visualizations
Serotonin Synthesis Pathway and Inhibition by PCPA
Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.
Experimental Workflow for In Vivo Serotonin Depletion Study
Caption: Workflow for an in vivo study of serotonin depletion using PCPA.
References
3-DL-Cpa-OH chemical structure and synthesis
An In-depth Technical Guide to 3-chloro-DL-phenylalanine (3-DL-Cpa-OH)
This guide provides a comprehensive overview of 3-chloro-DL-phenylalanine, a non-proteinogenic amino acid used in scientific research and drug development. It covers the chemical structure, properties, synthesis strategies, and its application in experimental workflows.
Chemical Structure and Properties
3-chloro-DL-phenylalanine, denoted as this compound or DL-Phe(3Cl)OH, is a derivative of the amino acid phenylalanine. It features a chlorine atom substituted at the meta-position (position 3) of the phenyl ring. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Its structural similarity to natural amino acids allows it to be a valuable tool for researchers in biochemistry and molecular biology, particularly in studies related to protein synthesis and enzyme activity.[1]
The IUPAC name for the compound is (2RS)-2-amino-3-(3-chlorophenyl)propanoic acid. The key structural feature is the chlorine atom on the phenyl ring, which alters the electronic properties and hydrophobicity of the side chain compared to natural phenylalanine.[2] This modification is utilized in protein engineering and peptide synthesis to modulate biological activity and stability.[2]
Table 1: Chemical and Physical Properties of 3-chloro-DL-phenylalanine
| Property | Value | Reference(s) |
| CAS Number | 1956-15-6 | [3] |
| Molecular Formula | C₉H₁₀ClNO₂ | [3] |
| Molecular Weight | 199.63 g/mol | [3][4] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥97% | [3] |
| pKa₁ (α-carboxyl) | 2.17 (Predicted) | [4] |
| pKa₂ (α-ammonium) | 8.91 (Predicted) | [4] |
| Storage Temperature | 0-8 °C | [4] |
Synthesis of 3-chloro-DL-phenylalanine
Strecker Amino Acid Synthesis
The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes.[2][5] The process involves a one-pot, three-component reaction followed by a hydrolysis step.
Conceptual Protocol:
-
Iminium Ion Formation: 3-chlorobenzaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine.
-
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[6]
-
Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final product, 3-chloro-DL-phenylalanine.[6]
Caption: Conceptual workflow for the Strecker synthesis of 3-chloro-DL-phenylalanine.
Erlenmeyer-Plöchl Synthesis
The Erlenmeyer-Plöchl synthesis is another classic method that produces α-amino acids from an aldehyde and N-acylglycine via an azlactone (oxazolone) intermediate.[7]
Conceptual Protocol:
-
Azlactone Formation: N-acetylglycine (or another N-acyl glycine) is treated with acetic anhydride to form an oxazolone intermediate.
-
Condensation: The oxazolone intermediate reacts with 3-chlorobenzaldehyde in the presence of a weak base (e.g., sodium acetate) in a Perkin-type condensation reaction. This forms an unsaturated azlactone.[2][7]
-
Reduction and Hydrolysis: The unsaturated azlactone is then reduced (e.g., via catalytic hydrogenation) to the saturated azlactone. Subsequent hydrolysis of the azlactone ring and the N-acyl group yields 3-chloro-DL-phenylalanine.
Caption: Conceptual workflow for the Erlenmeyer-Plöchl synthesis.
Experimental Protocols & Applications
As a non-natural amino acid, 3-chloro-DL-phenylalanine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[8] It is incorporated into peptide sequences to create novel therapeutic agents or to study structure-function relationships in proteins. The chlorine atom can influence protein folding, stability, and receptor-binding interactions.
Protocol: Incorporation into a Peptide via Fmoc-SPPS
The following is a generalized experimental protocol for the incorporation of Fmoc-protected 3-chloro-DL-phenylalanine into a peptide sequence using manual solid-phase synthesis on a Rink Amide resin. The commercially available building block for this process is Fmoc-3-Cl-DL-Phe-OH .
Materials:
-
Rink Amide Resin
-
Fmoc-3-Cl-DL-Phe-OH
-
Other Fmoc-protected amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes.
-
Fmoc Deprotection: The terminal Fmoc protecting group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vessel, Fmoc-3-Cl-DL-Phe-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is added to activate the carboxylic acid.
-
Coupling: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage & Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. 3-CHLORO-DL-PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 8. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 2-Amino-3-cyclopentylpropanoic Acid: Discovery, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique cyclopentyl moiety imparts desirable physicochemical properties to parent molecules, including enhanced hydrophobicity and conformational rigidity, which can lead to improved biological activity and metabolic stability. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological applications of this intriguing synthetic amino acid. Detailed experimental protocols, quantitative data on its biological effects, and insights into its potential therapeutic applications are presented to serve as a resource for researchers in the field.
Introduction and Background
2-Amino-3-cyclopentylpropanoic acid, also known as 3-cyclopentylalanine, belongs to the class of unnatural amino acids (UAAs). UAAs are not found in the canonical genetic code but have become indispensable tools in protein engineering and the development of novel therapeutics.[1][2][3] The incorporation of UAAs with unique side chains, such as the cyclopentyl group in 2-amino-3-cyclopentylpropanoic acid, allows for the fine-tuning of peptide and small molecule properties to enhance their pharmacological profiles.[4]
The cyclopentyl group provides a distinct steric and electronic profile compared to natural amino acid side chains, making it a valuable component in the design of enzyme inhibitors and receptor ligands.[5] Its hydrophobicity can enhance membrane permeability and protect peptide backbones from enzymatic degradation, thereby improving bioavailability.[6]
Table 1: Chemical Properties of 2-Amino-3-cyclopentylpropanoic Acid
| Property | Value | Reference |
| IUPAC Name | 2-amino-3-cyclopentylpropanoic acid | [7] |
| Molecular Formula | C₈H₁₅NO₂ | [7][8] |
| Molecular Weight | 157.21 g/mol | [7][8] |
| CAS Number (DL-form) | 5455-46-9 | [7] |
| CAS Number ((S)-form) | 99295-82-6 | [8] |
| CAS Number ((R)-form) | 99295-81-5 | [5] |
Discovery and First Synthesis
While the precise historical details of the "discovery" of 2-amino-3-cyclopentylpropanoic acid are not extensively documented in readily available literature, its synthesis falls within the broader context of the development of novel, non-natural amino acids for applications in peptide science and medicinal chemistry. The synthesis of such compounds has been an area of active research for several decades, driven by the desire to create peptides and other molecules with enhanced therapeutic properties. Synthetic routes to various unnatural amino acids, including those with cyclic side chains, have been explored extensively.[2]
Synthetic Methodologies
The synthesis of 2-amino-3-cyclopentylpropanoic acid, particularly its enantiomerically pure forms, is of significant interest for its application in drug development. Asymmetric synthesis is crucial as the stereochemistry of amino acids dictates their biological activity.
General Asymmetric Synthesis Strategy
A common strategy for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of a chiral glycine enolate equivalent. This approach allows for the introduction of the desired side chain with high enantiomeric purity.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3-cyclopentylpropanoic Acid (A Representative Method)
This protocol is a generalized representation based on established methods for asymmetric amino acid synthesis.
-
Preparation of the Chiral Glycine Equivalent: A suitable chiral auxiliary, for example, derived from camphor or a pseudoephedrine, is condensed with glycine to form a chiral Schiff base or a related derivative. This step is critical for inducing stereoselectivity in the subsequent alkylation.
-
Deprotonation and Enolate Formation: The chiral glycine equivalent is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Stereoselective Alkylation: The enolate is then reacted with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of the alkylated product with a high degree of diastereoselectivity.
-
Hydrolysis and Removal of the Chiral Auxiliary: The resulting product is subjected to acidic hydrolysis to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding the desired (S)-2-amino-3-cyclopentylpropanoic acid.
-
Purification: The final product is purified by techniques such as ion-exchange chromatography or recrystallization.
Diagram 1: Generalized Asymmetric Synthesis Workflow
Caption: A generalized workflow for the asymmetric synthesis of (S)-2-amino-3-cyclopentylpropanoic acid.
Biological and Medicinal Chemistry Applications
The incorporation of 2-amino-3-cyclopentylpropanoic acid into peptides and small molecules has been explored to enhance their therapeutic potential. Its primary role is to modulate the pharmacological properties of the parent compound.[9]
Enzyme Inhibition
The unique steric bulk of the cyclopentyl group can be exploited to design potent and selective enzyme inhibitors. By positioning this group to interact with specific pockets within an enzyme's active site, it is possible to achieve high binding affinity and selectivity. While specific quantitative data for 2-amino-3-cyclopentylpropanoic acid itself as an inhibitor is not widely published, its derivatives are investigated for this purpose.[5]
Table 2: Potential Applications in Enzyme Inhibition
| Enzyme Class | Rationale for Inhibition | Potential Therapeutic Area |
| Proteases | The cyclopentyl side chain can occupy hydrophobic pockets in the active site, leading to competitive inhibition. | Antiviral, Anti-inflammatory, Oncology |
| Kinases | Can be incorporated into ATP-competitive inhibitors to enhance binding to the hydrophobic region of the ATP-binding pocket. | Oncology, Inflammatory Diseases |
| Transaminases | As an amino acid analog, it can act as a substrate mimic or an inhibitor. | Metabolic Disorders |
Peptide and Peptidomimetic Development
In peptide-based drug development, 2-amino-3-cyclopentylpropanoic acid is used to:
-
Increase Hydrophobicity: This can improve cell membrane permeability and oral bioavailability.
-
Enhance Metabolic Stability: The non-natural side chain can confer resistance to proteolytic degradation.[6]
-
Induce Specific Conformations: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure that can enhance binding to a biological target.
Diagram 2: Role in Peptide Modification
Caption: Incorporation of 2-amino-3-cyclopentylpropanoic acid can improve peptide properties.
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific published research detailing the direct modulation of signaling pathways by 2-amino-3-cyclopentylpropanoic acid as a standalone molecule. Its biological effects are primarily realized when it is incorporated as a structural component of a larger bioactive molecule, such as a peptide or a small molecule inhibitor. The mechanism of action would then be dictated by the overall structure of that molecule and its specific biological target.
For instance, if incorporated into a peptide antagonist for a G-protein coupled receptor (GPCR), the cyclopentyl side chain could contribute to the binding affinity and selectivity for that receptor, thereby modulating downstream signaling pathways associated with that GPCR.
Conclusion and Future Directions
2-Amino-3-cyclopentylpropanoic acid is a valuable synthetic building block for medicinal chemists and drug developers. Its unique structural features offer a powerful tool for optimizing the pharmacological properties of peptides and small molecules. While its direct biological activity as a standalone compound is not well-characterized, its utility in creating more potent, selective, and metabolically stable drug candidates is evident.
Future research in this area could focus on:
-
The discovery and characterization of novel enzymes that may be inhibited by derivatives of 2-amino-3-cyclopentylpropanoic acid.
-
Systematic studies to quantify the impact of its incorporation on the pharmacokinetic and pharmacodynamic properties of various peptide scaffolds.
-
Exploration of its use in the development of probes for chemical biology to investigate protein-protein interactions.
As the field of drug discovery continues to evolve, the strategic use of unnatural amino acids like 2-amino-3-cyclopentylpropanoic acid will undoubtedly play a crucial role in the design of next-generation therapeutics.
References
- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (R)-2-Amino-3-cyclopentylpropanoic Acid [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Commercial Sources and Technical Overview of 3-DL-Cpa-OH (2-amino-3-(2-chlorophenyl)propanoic acid)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial sources for 3-DL-Cpa-OH, also known as 2-amino-3-(2-chlorophenyl)propanoic acid (CAS Number: 14091-11-3). Additionally, it delves into its biological activity, potential signaling pathway interactions, and a representative procurement workflow.
Commercial Availability
A critical step in research and development is the reliable procurement of starting materials and intermediates. This compound is available from several chemical suppliers. The following table summarizes the offerings from various vendors, providing key quantitative data for easy comparison.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-W014919 | >98% | 10 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| ChemicalBook | CB7188188 | 98% | 1g, 5g, 25g, 100g, 500g |
| Selleck Chemicals | S6833 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Sigma-Aldrich | CDS001688 | ≥98% | 5g, 25g |
Biological Activity and Signaling Pathway
This compound, specifically its 2-chloro isomer, is recognized for its role as an inhibitor of tryptophan hydroxylase.[1] Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) from the essential amino acid L-tryptophan. The inhibition of this enzyme leads to a depletion of serotonin levels in the brain.[1] This property makes 2-chlorophenylalanine a valuable tool in neuroscience research to investigate the roles of serotonin in various physiological and pathological processes.
The metabolic pathway of tryptophan to serotonin is a critical signaling pathway in the central nervous system. The diagram below illustrates the step at which 2-amino-3-(2-chlorophenyl)propanoic acid exerts its inhibitory effect.
Experimental Protocols
General Synthesis Outline for Chlorinated Phenylalanine Analogs:
-
Starting Material: The synthesis typically starts from a corresponding chlorinated benzaldehyde or benzyl halide.
-
Introduction of the Alanine Moiety: This can be achieved through various established methods, such as the Strecker amino acid synthesis or by alkylation of a glycine enolate equivalent with the chlorinated benzyl halide.
-
Strecker Synthesis Approach:
-
Reaction of the chlorinated benzaldehyde with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.
-
Hydrolysis of the α-aminonitrile under acidic or basic conditions to yield the racemic amino acid.
-
-
Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity for research applications.
Note: The synthesis of amino acids should be performed by trained chemists in a well-equipped laboratory, following all appropriate safety precautions.
Procurement and Quality Control Workflow
For researchers and drug development professionals, a systematic approach to procuring and qualifying chemical compounds is essential. The following diagram outlines a logical workflow for obtaining and verifying this compound for research use.
References
An In-depth Technical Guide to the Safety and Handling of 2-amino-3-cyclopentylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and relevant scientific context for 2-amino-3-cyclopentylpropanoic acid. Due to the limited availability of specific experimental and toxicological data for this particular non-proteinogenic amino acid, this document also incorporates established methodologies for analogous compounds to provide a thorough and practical resource.
Chemical and Physical Properties
2-amino-3-cyclopentylpropanoic acid is a non-naturally occurring amino acid characterized by a cyclopentyl group attached to the beta-carbon of the alanine side chain. This structural feature imparts unique conformational constraints and hydrophobicity, making it a valuable building block in medicinal chemistry and peptide science.
| Property | Value | Source |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Boiling Point | 290.5 °C at 760 mmHg | [1] |
| Flash Point | 129.491 °C | [1] |
| Density (Theoretical) | 1.111 g/cm³ | [1] |
| Storage Temperature | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
Safety and Handling
Hazard Identification
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram: [1]
-
GHS07: Exclamation Mark
Signal Word: [1]
-
Warning
Precautionary Measures and Personal Protective Equipment (PPE)
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently, especially after direct contact.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Recommended storage is at 2-8°C in a dark place under an inert atmosphere.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Experimental Protocols
Detailed, peer-reviewed synthesis and purification protocols specifically for 2-amino-3-cyclopentylpropanoic acid are not widely published. However, the following sections describe generalized and established methods for the synthesis and purification of non-proteinogenic and chiral amino acids, which are applicable to this compound.
General Asymmetric Synthesis of a Cycloalkyl Amino Acid
The synthesis of chiral non-proteinogenic amino acids often involves asymmetric synthesis to obtain the desired enantiomer. A common approach is the alkylation of a chiral glycine enolate equivalent.
Methodology:
-
Preparation of the Chiral Auxiliary: A chiral auxiliary, such as a derivative of camphor or a pseudoephedrine-based auxiliary, is reacted with glycine to form a chiral glycine synthon.
-
Enolate Formation: The chiral glycine synthon is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to form a stereochemically defined enolate.
-
Asymmetric Alkylation: The enolate is then reacted with an electrophile, in this case, a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide), to introduce the cyclopentylmethyl side chain. The chiral auxiliary directs the alkylation to one face of the enolate, leading to a high degree of stereoselectivity.
-
Hydrolysis and Deprotection: The resulting product is then hydrolyzed, typically under acidic or basic conditions, to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding the desired 2-amino-3-cyclopentylpropanoic acid.
Caption: Generalized workflow for the asymmetric synthesis of a cycloalkyl amino acid.
Purification by Chiral High-Performance Liquid Chromatography (HPLC)
Purification of the final product and separation of enantiomers, if a racemic or non-enantiopure synthesis is performed, can be achieved using chiral HPLC.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are often effective.
-
Mobile Phase Selection: The mobile phase composition is critical for achieving good separation. A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a controlled pH.
-
Method Development:
-
Initial Screening: Screen different chiral columns and mobile phase compositions to identify promising conditions for separation.
-
Optimization: Fine-tune the mobile phase composition (e.g., organic modifier percentage, buffer concentration, and pH) and other parameters like flow rate and column temperature to maximize resolution and peak shape.
-
-
Sample Preparation: Dissolve the crude 2-amino-3-cyclopentylpropanoic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm filter before injection to protect the column.
-
Chromatographic Run and Fraction Collection: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometry). Collect the fractions corresponding to the desired enantiomer.
-
Post-Purification Processing: Combine the collected fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified product.
Caption: General workflow for the purification of a chiral amino acid by HPLC.
Biological Context and Applications
2-amino-3-cyclopentylpropanoic acid is primarily of interest to researchers in drug discovery and peptide design. As an unnatural amino acid, its incorporation into peptides can lead to novel therapeutic candidates with improved properties.
Role in Peptide and Peptidomimetic Design
The incorporation of non-proteinogenic amino acids like 2-amino-3-cyclopentylpropanoic acid into peptides can significantly alter their biological and pharmacological properties:
-
Increased Proteolytic Stability: The bulky and unnatural cyclopentyl side chain can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.
-
Conformational Constraint: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that enhances binding to its target receptor.
-
Modulation of Lipophilicity: The hydrophobic cyclopentyl group can increase the overall lipophilicity of a peptide, which may improve its ability to cross cell membranes.
Caption: Impact of incorporating 2-amino-3-cyclopentylpropanoic acid into peptides.
Use in Drug Discovery
Cycloalkyl amino acids are recognized as important building blocks in the synthesis of small molecule drugs. Their rigid structures can help in designing molecules with high affinity and selectivity for their biological targets. While no specific signaling pathways involving free 2-amino-3-cyclopentylpropanoic acid have been identified, its derivatives are likely being investigated as components of molecules targeting a wide range of receptors and enzymes.
Conclusion
2-amino-3-cyclopentylpropanoic acid is a valuable research chemical with potential applications in peptide science and drug discovery. While specific toxicological data is lacking, adherence to standard safety protocols for handling chemical reagents is crucial. The experimental protocols for synthesis and purification, though generalized, provide a solid foundation for researchers working with this and similar non-proteinogenic amino acids. Its utility in modifying peptide properties underscores its importance in the development of novel therapeutics. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before handling this compound.
References
The Unseen Influence: A Technical Guide to the Biological Significance of Cyclopentyl-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide and protein engineering, the quest for novel building blocks that impart enhanced structural stability, biological activity, and therapeutic potential is relentless. Among the vast arsenal of unnatural amino acids, those bearing a cyclopentyl moiety have emerged as powerful tools in peptidomimetics and drug design. The cyclic nature of the cyclopentyl group introduces conformational constraints that profoundly influence the three-dimensional structure of peptides, leading to the stabilization of specific secondary structures, increased resistance to proteolytic degradation, and improved receptor binding affinity. This technical guide delves into the core biological significance of cyclopentyl-containing amino acids, providing an in-depth analysis of their synthesis, conformational effects, and applications in modulating biological processes. Through a comprehensive review of experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the unique properties of these fascinating molecules.
Conformational Control: The Structural Impact of Cyclopentyl Amino Acids
The incorporation of cyclopentyl-containing amino acids into peptide backbones serves as a powerful strategy to control their conformation. The five-membered ring restricts the torsional angles (phi, ψ) of the peptide backbone in its vicinity, effectively locking the peptide into a more defined three-dimensional shape. This conformational rigidity is a key determinant of a peptide's biological activity, as it can pre-organize the molecule into a conformation that is optimal for binding to its biological target, such as a receptor or enzyme active site.
For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to adopt a stable 12-helix conformation in solution and in the solid state.[1] This helical structure is stabilized by a network of intramolecular hydrogen bonds, creating a rigid and predictable scaffold. The ability to induce such well-defined secondary structures makes cyclopentyl amino acids highly attractive for the design of peptidomimetics that can mimic the bioactive conformation of natural peptides or protein secondary structural motifs.
Enhancing Biological Stability and Efficacy
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The introduction of unnatural amino acids, such as those containing a cyclopentyl group, can significantly enhance the proteolytic stability of peptides. The bulky and conformationally constrained nature of the cyclopentyl ring can sterically hinder the approach of proteases, thereby preventing cleavage of the adjacent peptide bonds. This increased stability leads to a longer in vivo half-life and improved bioavailability of the peptide drug candidate.
The conformational control exerted by cyclopentyl amino acids also directly translates to enhanced biological efficacy. By reducing the entropic penalty of binding to a target, these rigidified peptides can exhibit higher binding affinities (lower Ki or Kd values) and, consequently, greater potency (lower IC50 or EC50 values).
Cyclopentyl-Containing Amino Acids in Drug Discovery: A Focus on Enzyme Inhibition
The unique structural features of cyclopentyl-containing amino acids have been successfully exploited in the design of potent and selective enzyme inhibitors. A notable example is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes.
DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine at the P1 position. Peptidomimetics incorporating a cyclopentyl group have been designed to mimic the substrate and bind tightly to the active site of DPP-IV, thereby blocking its enzymatic activity.
Below is a table summarizing the inhibitory activity of a cyclopentyl-containing peptidomimetic against DPP-IV.
| Compound | Target | Inhibition Constant (Ki) | Assay Conditions |
| 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (l-3 isomer) | DPP-IV | 7.69 µM | Competitive inhibition, assayed under buffered conditions at pH 7.6.[2] |
| 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (u-3 isomer) | DPP-IV | 6.03 µM | Competitive inhibition, assayed under buffered conditions at pH 7.6.[2] |
These findings highlight the potential of cyclopentyl-containing scaffolds in the development of effective enzyme inhibitors.
Modulating G-Protein Coupled Receptor (GPCR) Signaling
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Peptide ligands play a crucial role in activating many GPCRs, and the conformational flexibility of these peptides is often a key determinant of their binding and signaling properties.
The incorporation of cyclopentyl amino acids into peptide ligands for GPCRs can lead to enhanced selectivity and potency. By constraining the peptide into a specific conformation, it is possible to design ligands that preferentially bind to and activate a particular subtype of a GPCR, or that act as potent antagonists by blocking the binding of the endogenous ligand.
While specific examples of cyclopentyl-containing peptide ligands directly modulating a well-defined GPCR signaling pathway with comprehensive quantitative data are still emerging in the literature, the principles of conformational constraint suggest a powerful strategy for GPCR drug discovery. The general mechanism of GPCR activation by an agonist ligand, leading to the activation of a G-protein and subsequent downstream signaling, is depicted in the following diagram. The design of a cyclopentyl-containing peptide agonist would aim to stabilize the active conformation of the GPCR, thereby promoting this signaling cascade.
Figure 1: Generalized GPCR signaling pathway activated by an agonist ligand.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of cyclopentyl-containing amino acids and peptides.
Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids
This protocol is adapted from the stereoselective synthesis from hexoses, involving a key ring-closing metathesis (RCM) step.[3][4]
Workflow for the Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids:
Figure 2: General workflow for the synthesis of polyhydroxylated cyclopentane β-amino acids.
Detailed Experimental Steps (Example):
-
Preparation of the Diene Intermediate: Starting from a suitably protected hexose (e.g., a derivative of D-mannose), a multi-step sequence involving selective protection, oxidation, Wittig reactions, and deprotection is carried out to generate a polysubstituted diene intermediate.[3]
-
Ring-Closing Metathesis (RCM): The diene intermediate is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst). The reaction is typically stirred at room temperature or refluxed until completion, which is monitored by thin-layer chromatography (TLC). The resulting cyclopentenol derivative is purified by column chromatography.[3]
-
Oxidation to the Carboxylic Acid: The cyclopentenol is oxidized to the corresponding carboxylic acid. This can be achieved in a two-step process involving an initial oxidation to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane, followed by further oxidation to the carboxylic acid using reagents such as sodium chlorite.[4]
-
Aza-Michael Amination: The α,β-unsaturated carboxylic acid derivative is subjected to a stereoselective aza-Michael addition with a suitable amine (e.g., benzylamine or p-methoxybenzylamine) in a polar aprotic solvent like DMF. This reaction introduces the amino group at the β-position, yielding the target polyhydroxylated cyclopentane β-amino acid after appropriate deprotection steps.[3][4]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for incorporating a protected cyclopentyl-containing amino acid into a peptide chain using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected cyclopentyl-amino acid
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected standard amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Base: DIEA (N,N-diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)
Protocol:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin (or the growing peptide chain) is removed by treating with 20% piperidine in DMF for 5-10 minutes. This step is repeated once. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The Fmoc-protected cyclopentyl-amino acid (or standard amino acid) is pre-activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test). The resin is then washed with DMF.
-
Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay is designed to assess the resistance of a cyclopentyl-containing peptide to enzymatic degradation compared to its natural counterpart.
Materials:
-
Cyclopentyl-containing peptide
-
Control peptide (natural sequence)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Protocol:
-
Peptide Incubation: The cyclopentyl-containing peptide and the control peptide are incubated separately with the protease solution at a specific concentration in the assay buffer at 37°C.
-
Time-Course Sampling: Aliquots are taken from each reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as TFA.
-
HPLC Analysis: The samples are analyzed by RP-HPLC. The amount of remaining intact peptide at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: The percentage of remaining peptide is plotted against time for both the cyclopentyl-containing peptide and the control peptide. The half-life (t1/2) of each peptide under the assay conditions can be calculated from this data. A longer half-life for the cyclopentyl-containing peptide indicates increased proteolytic stability.
Conclusion
Cyclopentyl-containing amino acids represent a valuable class of building blocks for the design of novel peptidomimetics and therapeutic agents. Their ability to impose conformational constraints on the peptide backbone leads to the formation of stable secondary structures, which in turn can enhance biological activity and proteolytic stability. The synthetic methodologies for their preparation and incorporation into peptides are well-established, opening the door for their broad application in drug discovery. As demonstrated by their use in the development of enzyme inhibitors, these unique amino acids have the potential to address some of the key challenges in peptide-based drug development. Future research will undoubtedly uncover new and exciting applications for cyclopentyl-containing amino acids in modulating a wide range of biological processes and in the creation of next-generation therapeutics.
References
- 1. Specific and irreversible cyclopeptide inhibitors of dipeptidyl peptidase IV activity of the T-cell activation antigen CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility Profile of 2-amino-3-cyclopentylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this guide extrapolates its likely solubility characteristics based on its molecular structure and the known behavior of similar amino acids. It outlines general principles of amino acid solubility, presents relevant physicochemical properties, and details standardized experimental protocols for determining solubility. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who are considering the use of 2-amino-3-cyclopentylpropanoic acid in their work.
Introduction
2-amino-3-cyclopentylpropanoic acid is a non-canonical amino acid characterized by a cyclopentyl group in its side chain. Such structural modifications are of significant interest in peptide and medicinal chemistry for their potential to enhance metabolic stability, conformational rigidity, and binding affinity of peptides and small molecule drugs. A thorough understanding of the solubility of this compound is critical for its application in drug discovery and development, including formulation, bioavailability, and in vitro assay design.
This guide synthesizes the theoretical underpinnings of amino acid solubility and provides a practical framework for its experimental determination in the context of 2-amino-3-cyclopentylpropanoic acid.
Predicted Solubility Profile of 2-amino-3-cyclopentylpropanoic Acid
Structural Analysis:
-
Amphoteric Nature: Like all amino acids, 2-amino-3-cyclopentylpropanoic acid possesses both a basic amino group and an acidic carboxylic acid group. This makes it an amphoteric molecule, capable of existing as a zwitterion at its isoelectric point (pI), a cation at low pH, and an anion at high pH. The solubility of amino acids is typically lowest at their pI and increases as the pH moves away from the pI due to the formation of more soluble salt forms.[1][2]
-
Hydrophobic Side Chain: The cyclopentyl side chain is nonpolar and contributes to the hydrophobic character of the molecule. Generally, as the size of the non-polar side chain in amino acids increases, the aqueous solubility tends to decrease.[1]
Comparison with Structurally Similar Amino Acids:
A useful analogue for which solubility data is available is (S)-2-amino-3-cyclopropylpropanoic acid. This compound, with a slightly smaller cyclic alkyl side chain, is reported to have an aqueous solubility of 80 mg/mL.[3] Given that 2-amino-3-cyclopentylpropanoic acid has a larger hydrophobic side chain, its aqueous solubility is anticipated to be somewhat lower than this value. The increased hydrophobicity may, however, lead to better solubility in non-polar organic solvents.
Physicochemical Properties
While experimental solubility data is lacking, other relevant physicochemical properties have been computed and are available in databases such as PubChem. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem[4][5] |
| Molecular Weight | 157.21 g/mol | PubChem[4][5] |
| XLogP3-AA | -0.8 | PubChem[4][5] |
| IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid | PubChem[4] |
| CAS Number | 99295-82-6 | PubChem[4] |
XLogP3-AA is a computed measure of hydrophobicity. A negative value suggests a degree of hydrophilicity.
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of 2-amino-3-cyclopentylpropanoic acid, standardized protocols are available. The choice between a thermodynamic and a kinetic solubility assay depends on the specific application. Thermodynamic solubility represents the true equilibrium solubility, which is crucial for formulation development, while kinetic solubility is often used for high-throughput screening in early drug discovery.[5][6][7]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Principle: A supersaturated solution of the compound is prepared and allowed to reach equilibrium over an extended period. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Protocol:
-
Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, phosphate-buffered saline at a specific pH, or an organic solvent).
-
Addition of Compound: Add an excess amount of solid 2-amino-3-cyclopentylpropanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same solubility value.[7]
-
Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound of interest.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the concentration of the compound in the diluted supernatant. Calculate the original solubility in units such as mg/mL or µg/mL.
Kinetic Solubility Determination
This high-throughput method is used to assess the solubility of a compound under non-equilibrium conditions, which can be relevant for understanding its behavior in in vitro assays.[6]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-amino-3-cyclopentylpropanoic acid in 100% dimethyl sulfoxide (DMSO) (e.g., 10 or 20 mM).[9]
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours.[5]
-
Detection of Precipitation: Determine the solubility limit by identifying the concentration at which a precipitate forms. This can be done using several methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.[6]
-
Direct UV Absorbance: After filtering the solutions to remove any precipitate, the concentration of the dissolved compound is measured by UV absorbance.[6]
-
LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the filtrate.[10]
-
-
Data Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
While specific experimental solubility data for 2-amino-3-cyclopentylpropanoic acid is currently unavailable, this technical guide provides a robust framework for understanding and determining its solubility profile. Based on its chemical structure, it is predicted to exhibit pH-dependent aqueous solubility, with the lowest solubility at its isoelectric point. The presence of the hydrophobic cyclopentyl side chain likely results in moderate to low aqueous solubility, potentially lower than that of smaller cyclic analogues like 2-amino-3-cyclopropylpropanoic acid. For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear path to obtaining precise solubility data, which is essential for advancing the development of new chemical entities incorporating this novel amino acid.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. evotec.com [evotec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Stereochemistry of 3-Chloro-DL-phenylalanine (3-DL-Cpa-OH)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-DL-phenylalanine (3-DL-Cpa-OH), a non-proteinogenic amino acid, serves as a crucial building block in peptide synthesis and a valuable tool in pharmacological research. As a derivative of phenylalanine, its stereochemistry plays a pivotal role in its biological activity and incorporation into larger molecules. This guide provides a comprehensive overview of the stereochemical properties of this compound, detailing its enantiomeric forms, analytical methods for their separation and characterization, and the implications of its stereochemistry on biological function. This document is intended to be a core technical resource, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.
Introduction to 3-Chloro-DL-phenylalanine
3-Chloro-DL-phenylalanine is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. The designation "Cpa" is commonly used for chlorophenylalanine, with the prefix indicating the position of the chlorine atom on the phenyl ring. The "-OH" suffix signifies the presence of the carboxylic acid group. Its structure is analogous to the essential amino acid L-phenylalanine, with a chlorine atom substituted at the meta-position (position 3) of the benzene ring. This substitution significantly alters the electronic and steric properties of the side chain, making it a valuable probe for studying protein structure-function relationships and a component for creating novel therapeutic peptides.[1] The individual stereoisomers, 3-chloro-L-phenylalanine and 3-chloro-D-phenylalanine, often exhibit distinct biological activities, making their separation and stereochemical characterization essential.[2][3]
Fundamentals of Stereochemistry
The core of 3-chlorophenylalanine's stereochemistry lies in its single chiral center: the alpha-carbon (Cα). This carbon is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a 3-chlorobenzyl side chain (-CH2-C6H4Cl). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.
-
(S)-2-amino-3-(3-chlorophenyl)propanoic acid (L-3-chlorophenylalanine) [4]
-
(R)-2-amino-3-(3-chlorophenyl)propanoic acid (D-3-chlorophenylalanine) [5]
The D/L nomenclature is based on the configuration relative to glyceraldehyde, while the (R/S) system is determined by the Cahn-Ingold-Prelog priority rules. For 3-chlorophenylalanine, the L-enantiomer corresponds to the (S) configuration, and the D-enantiomer corresponds to the (R) configuration.
Physicochemical and Biological Properties
The distinct three-dimensional arrangement of atoms in each enantiomer leads to differences in their interaction with other chiral molecules, such as biological receptors and enzymes. While comprehensive quantitative data for 3-chlorophenylalanine is sparse in publicly accessible literature, the properties of its well-studied regioisomer, 4-chloro-DL-phenylalanine (pCPA), provide a useful reference.
| Property | Data for 3-Chloro-DL-phenylalanine | Data for 4-Chloro-DL-phenylalanine (pCPA) (for reference) | Source |
| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | [6] |
| Molecular Weight | 199.63 g/mol | 199.63 g/mol | [4][5] |
| Appearance | White to off-white powder | Crystals from methanol | [6][7] |
| pKa₁ (α-COOH) | 2.17 | Not specified | [6] |
| pKa₂ (α-NH₃⁺) | 8.91 | Not specified | [6] |
| Melting Point | Not specified | 238-240 °C | [7] |
| Biological Target | Building block for synthetic peptides | Irreversible inhibitor of tryptophan hydroxylase | [7][8] |
Experimental Protocols and Methodologies
The separation and analysis of the enantiomers of this compound are critical for research and drug development. Chiral chromatography is the most common and effective technique.[9][10]
Protocol for Enantiomeric Separation by Chiral HPLC
This protocol describes a general method for the analytical separation of D- and L-3-chlorophenylalanine. Optimization is typically required based on the specific instrument and column.
Objective: To resolve and quantify the D- and L-enantiomers from a racemic mixture of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of mobile phase or a suitable solvent (e.g., methanol/water mixture) to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Direct Method):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H) is often effective for amino acid derivatives.[8]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v) is a common starting point for normal-phase chiral separations.[8] Modifiers like trifluoroacetic acid (for ion pairing) or diethylamine (for basic compounds) may be added at low concentrations (0.1%) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 5-20 µL.
-
-
Indirect Method (Pre-column Derivatization):
-
If direct separation is challenging, enantiomers can be derivatized with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers.[11]
-
These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[12] This approach often provides excellent resolution and sensitivity.
-
Workflow for Chiral Separation
The logical workflow for separating and analyzing the enantiomers of this compound is depicted below.
Biological Significance and Signaling Pathways
While 3-chlorophenylalanine is primarily used as a synthetic building block, its structural similarity to phenylalanine and tyrosine suggests potential interactions with biological pathways involving these aromatic amino acids. Its well-known regioisomer, para-chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[7][13][14] This action depletes serotonin levels in the brain and is a cornerstone of neuropharmacological research.[13]
Although less studied, 3-chlorophenylalanine could potentially interfere with other enzymes that process aromatic amino acids, such as phenylalanine hydroxylase or tyrosine hydroxylase, which are critical for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).
Potential Mechanism of Action via Enzyme Inhibition
The diagram below illustrates the established pathway for serotonin synthesis and how it is inhibited by pCPA. It is plausible that 3-Cpa could interact with similar aromatic amino acid hydroxylases.
Conclusion
The stereochemistry of 3-chloro-DL-phenylalanine is a fundamental aspect that dictates its utility and biological activity. The presence of a chiral center at the alpha-carbon gives rise to D- and L-enantiomers, which must be separated and characterized for any stereospecific application, particularly in drug design and peptide synthesis. Standard analytical techniques, such as chiral HPLC, provide robust methods for resolving this racemic mixture. While its specific biological roles are less defined than its para-substituted counterpart, its structural features suggest a potential for interaction with key enzymatic pathways in neurotransmitter synthesis. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize and understand the stereochemical nuances of this important non-standard amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. mdpi.com [mdpi.com]
- 4. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fenclonine - Wikipedia [en.wikipedia.org]
The Strategic Integration of Non-Natural Amino Acids in Peptide Design: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent limitations, such as poor metabolic stability, low bioavailability, and conformational flexibility. The incorporation of non-natural amino acids (nAAs) has emerged as a powerful strategy to overcome these challenges, enabling the design of peptide-based therapeutics with enhanced drug-like properties. This guide provides an in-depth technical overview of the core principles, methodologies, and applications of utilizing nAAs in peptide design for the modern drug discovery pipeline.
The Rationale for Non-Natural Amino Acids in Peptide Therapeutics
Natural peptides, composed of the 20 proteinogenic amino acids, are susceptible to rapid degradation by proteases, limiting their in-vivo half-life and therapeutic efficacy.[1][2] The introduction of nAAs can fundamentally alter the physicochemical properties of a peptide, leading to significant improvements in:
-
Metabolic Stability: nAAs can render peptide bonds resistant to cleavage by endogenous proteases, thereby extending their circulation half-life.[3][4][5] This is a critical step in developing peptides with a more favorable dosing regimen.
-
Bioavailability: Modifications such as N-methylation can enhance membrane permeability, a key factor in improving oral bioavailability.[6][7][8]
-
Potency and Selectivity: The unique side chains and conformational constraints imposed by nAAs can optimize interactions with biological targets, leading to increased binding affinity and selectivity.[9][10]
-
Conformational Control: nAAs can be used to stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[11][12]
A Compendium of Non-Natural Amino Acids
The diversity of nAAs available for peptide design is vast and continues to expand. They can be broadly categorized based on the type of modification:
-
D-Amino Acids: The substitution of L-amino acids with their D-enantiomers is a common strategy to confer resistance to proteolysis.[3][13]
-
N-Alkylated Amino Acids: The methylation of the backbone amide nitrogen (N-methylation) can enhance membrane permeability and proteolytic stability.[6][7][8]
-
β- and γ-Amino Acids: These homologated amino acids have additional carbon atoms in their backbone, which can induce unique secondary structures and provide resistance to peptidases.[12][14]
-
Side-Chain Modified Amino Acids: This broad category includes halogenated, hydroxylated, and aromatic derivatives, among others, allowing for fine-tuning of steric and electronic properties to enhance target binding.[3][15]
-
Peptoids: N-substituted glycine oligomers that are highly resistant to proteolysis and can mimic peptide secondary structures.[11]
Data Presentation: Quantifying the Impact of Non-Natural Amino Acids
The incorporation of nAAs has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from various studies, highlighting the improvements achieved through these modifications.
| Peptide Modification | Native Peptide Half-Life | Modified Peptide Half-Life | Fold Improvement | Reference(s) |
| D-Amino Acid Substitution | ||||
| L-Enkephalin | ~2-3 minutes | D-Ala²-Enkephalin: > 1.5 hours | > 30x | [3][16] |
| MUC2 epitope peptide | Not Specified | D-amino acid termini: Increased | Not Quantified | [3] |
| RDP215 (antitumor peptide) | Susceptible to serum degradation | 9D-RDP215: More stable in serum | Qualitatively Improved | [13] |
| β-Amino Acid Incorporation | ||||
| β-peptide 47 | Not Applicable | 3 hours (in rodent serum) | Not Applicable | [12] |
| β-peptide 48 | Not Applicable | 10 hours (in rodent serum) | Not Applicable | [12] |
| Other Modifications | ||||
| GLP-1 (endogenous) | ~2 minutes | Semaglutide (Aib substitution, lipidation): ~165 hours | ~5000x | [5] |
| Somatostatin | A few minutes | Octreotide (D-amino acid, cyclization): 1.5 hours | ~30-45x | [16] |
Table 1: Enhancement of Peptide Half-Life with Non-Natural Amino Acids.
| Peptide Modification | Permeability Assay | Apparent Permeability Coefficient (Papp) of Modified Peptides (cm/s) | Comparison to Control | Reference(s) |
| Multiple N-Methylation | Caco-2 | > 1 x 10⁻⁵ (for 10 analogues) | Similar to testosterone (high permeability marker) | [6][7][17] |
| Caco-2 | < 1 x 10⁻⁶ (for most analogues) | Lower than mannitol (low permeability marker) | [6][7][17] | |
| Caco-2 | > 2 x 10⁻⁵ (for 4 di-N-methylated peptides) | High passive transcellular transport | [6] |
Table 2: Improved Intestinal Permeability of Cyclic Hexapeptides via N-Methylation.
| Peptidomimetic | Target | Binding Affinity (KD or IC50/EC50) | Reference(s) |
| P1.3 | KRAS-GTP | KD = 15.7 µM | [11] |
| Designed Agonist Peptides | Apelin Receptor (GPCR) | EC50 < 10 nM | [18][19] |
| Designed Antagonist Peptide | Apelin Receptor (GPCR) | IC50 = 20.3 µM | [18][19] |
Table 3: Binding Affinities of Peptides and Peptidomimetics Containing Non-Natural Modifications.
Experimental Protocols
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Natural Amino Acid
Objective: To synthesize a peptide containing a non-natural amino acid using Fmoc/tBu strategy.
Materials:
-
Resin (e.g., Rink Amide resin for C-terminal amide)[20]
-
Fmoc-protected natural and non-natural amino acids
-
Coupling reagents (e.g., HATU, HOBt)
-
Activator base (e.g., DIPEA or NMM)[21]
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[22]
-
Diethyl ether (cold)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[20]
-
First Amino Acid Coupling (if not pre-loaded):
-
Dissolve the Fmoc-protected C-terminal amino acid (3 eq), HATU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.[23]
-
Wash the resin thoroughly with DMF.
-
-
Subsequent Amino Acid Coupling (including nAA):
-
Activate the next Fmoc-protected amino acid (natural or non-natural) as in step 2.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[21]
-
Perform a coupling test (e.g., Kaiser test) to ensure the reaction is complete. If not, recouple.
-
-
Repeat Cycles: Repeat the deprotection (step 3) and coupling (step 4) cycles until the desired peptide sequence is assembled.
-
Final Deprotection: Remove the N-terminal Fmoc group as in step 3.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[22]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Native Chemical Ligation (NCL) of Two Peptide Fragments
Objective: To ligate two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.
Materials:
-
Peptide 1: With a C-terminal thioester (e.g., -SR)
-
Peptide 2: With an N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine-HCl, 200 mM sodium phosphate, pH 7.0-7.5[9][13]
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA or thiophenol)[16]
-
Reducing agent (e.g., TCEP)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Peptides: Dissolve equimolar amounts of the purified peptide-thioester and the N-terminal cysteine peptide in the ligation buffer.[13]
-
Initiate Ligation: Add the thiol catalyst and TCEP to the reaction mixture.[16]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.
-
Purification: Once the ligation is complete, purify the final ligated peptide by RP-HPLC.
-
Characterization: Confirm the mass of the purified ligated product using mass spectrometry.
Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide.
Materials:
-
Purified peptide sample (>95% purity)
-
CD-compatible buffer (e.g., phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance.[24]
-
CD Spectropolarimeter
-
Quartz cuvette with a specific path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer. The concentration should be accurately determined (e.g., by UV absorbance if the sequence contains Trp or Tyr, or by amino acid analysis). A typical concentration range is 0.1-0.5 mg/mL.[25][26]
-
Ensure the sample is free of aggregates by centrifugation or filtration.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm for far-UV), bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum with the buffer in the cuvette.
-
Record the spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to molar ellipticity [θ].[25]
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software (e.g., K2D, CDPro, CONTIN).[27] α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coils exhibit a strong negative band around 198 nm.
-
3D Structure Determination of a Peptide by NMR Spectroscopy
Objective: To determine the three-dimensional structure of a peptide in solution.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) or unlabeled purified peptide sample
-
NMR-compatible buffer (e.g., 90% H₂O/10% D₂O phosphate buffer)
-
High-field NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the peptide in the NMR buffer to a final concentration typically in the range of 0.5-2 mM.[15]
-
Adjust the pH of the sample.
-
-
Data Acquisition:
-
Acquire a series of 2D (and 3D for labeled samples) NMR experiments at a constant temperature. Key experiments for structure determination include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[28]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints (NOEs). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[15][28]
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
For labeled samples, 3D experiments like HNCA, HN(CO)CA, and HNCACB are used for backbone resonance assignment.[29]
-
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Assign all the proton (and nitrogen/carbon for labeled samples) chemical shifts to specific atoms in the peptide sequence. This is done by connecting the spin systems from the TOCSY with sequential NOEs (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)) observed in the NOESY spectrum.
-
Restraint Generation:
-
Integrate the NOESY cross-peaks and convert them into upper distance limits (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).
-
Measure scalar coupling constants (e.g., ³JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints (using the Karplus equation).
-
-
-
Structure Calculation and Refinement:
-
Use the experimental restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER). These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of structures consistent with the experimental data.[30]
-
-
Structure Validation:
-
Analyze the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity to assess stereochemical quality, bond lengths, and angles.
-
The final result is typically presented as an ensemble of the 10-20 lowest energy structures.
-
Mandatory Visualizations
Signaling Pathway Diagrams
dot digraph "Ras-Raf-MEK-ERK_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Ras-Raf-MEK-ERK Signaling Pathway", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#FBBC05", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#FBBC05", fontcolor="#202124"]; Ras_GDP [label="Ras-GDP\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GTP [label="Ras-GTP\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Peptidomimetic [label="Peptidomimetic\nInhibitor", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> GRB2 [label="Activates"]; GRB2 -> SOS [label="Recruits"]; SOS -> Ras_GDP [label="Activates"]; Ras_GDP -> Ras_GTP [label="GTP\nloading", style=dashed]; Ras_GTP -> Ras_GDP [label="GTP\nhydrolysis", style=dashed]; Ras_GTP -> Raf [label="Activates"]; Raf -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Regulates\nGene Expression"]; Peptidomimetic -> Ras_GTP [label="Blocks Interaction\nwith Raf", arrowhead=tee, color="#EA4335"];
}
Caption: The Ras-Raf-MEK-ERK signaling cascade and a point of therapeutic intervention.
dot digraph "Wnt_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Wnt/β-catenin Signaling Pathway", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
subgraph cluster_off [label="Wnt OFF State", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"] { DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β, CK1α)", shape=octagon, fillcolor="#FBBC05", fontcolor="#202124"]; beta_catenin_off [label="β-catenin", fillcolor="#4285F4"]; Ub [label="Ubiquitin"]; Proteasome [label="Proteasome", fillcolor="#EA4335"]; TCF_off [label="TCF", shape=ellipse, fillcolor="#5F6368"]; Repression [label="Target Gene\nRepression", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DestructionComplex -> beta_catenin_off [label="Phosphorylates"]; beta_catenin_off -> Ub [style=dashed]; Ub -> Proteasome [label="Degradation"]; TCF_off -> Repression; }
subgraph cluster_on [label="Wnt ON State", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"] { Wnt [label="Wnt Ligand", fillcolor="#EA4335"]; Frizzled [label="Frizzled", shape=cds, fillcolor="#34A853"]; LRP56 [label="LRP5/6", shape=cds, fillcolor="#34A853"]; Dsh [label="Dishevelled (Dsh)", fillcolor="#FBBC05", fontcolor="#202124"]; beta_catenin_on [label="β-catenin\n(stabilized)", fillcolor="#4285F4"]; Nucleus [label="Nucleus", shape=septagon, style=dashed, color="#5F6368"]; TCF_on [label="TCF", shape=ellipse, fillcolor="#5F6368"]; Activation [label="Target Gene\nActivation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; StapledPeptide [label="Stapled Peptide\nInhibitor", shape=invhouse, fillcolor="#EA4335"];
} }
Caption: The Wnt/β-catenin signaling pathway in its OFF and ON states.
Experimental Workflow Diagrams
dot digraph "SPPS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Fmoc-SPPS Experimental Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124", color="#34A853", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start:\nResin Swelling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine/DMF)"]; Wash1 [label="DMF Wash"]; Coupling [label="Amino Acid Coupling\n(Natural or nAA)\n+ HATU/DIPEA"]; Wash2 [label="DMF Wash"]; KaiserTest [label="Coupling Check\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#FBBC05"]; Repeat [label="Repeat for\nNext Amino Acid", shape=ellipse, style=dashed, color="#5F6368"]; Cleavage [label="Final Deprotection,\nCleavage from Resin\n(TFA Cocktail)"]; Precipitation [label="Precipitation\n(Cold Ether)"]; Purification [label="Purification\n(RP-HPLC)"]; Analysis [label="Characterization\n(Mass Spectrometry)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> KaiserTest; KaiserTest -> Repeat [label="Complete"]; KaiserTest -> Coupling [label="Incomplete", style=dashed]; Repeat -> Deprotection [style=dashed]; Repeat -> Cleavage [label="Final Residue\nCoupled", style=solid]; Cleavage -> Precipitation; Precipitation -> Purification; Purification -> Analysis; }
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
dot digraph "Peptide_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Peptide Structural Characterization Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124", color="#4285F4", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start:\nPurified Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MassSpec [label="Mass Spectrometry\n(e.g., MALDI-TOF, ESI)"]; MassConfirm [label="Confirm Mass\n(Identity & Purity)", shape=parallelogram, fillcolor="#FBBC05"]; CD_Spec [label="Circular Dichroism\nSpectroscopy"]; SecondaryStruct [label="Determine Secondary\nStructure Content\n(α-helix, β-sheet)", shape=parallelogram, fillcolor="#FBBC05"]; NMR_Spec [label="NMR Spectroscopy\n(TOCSY, NOESY)"]; TertiaryStruct [label="Determine 3D Structure\n& Conformational Ensemble", shape=parallelogram, fillcolor="#FBBC05"]; FinalStruct [label="Final Structural Model", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> MassSpec; MassSpec -> MassConfirm; MassConfirm -> CD_Spec; MassConfirm -> NMR_Spec; CD_Spec -> SecondaryStruct; NMR_Spec -> TertiaryStruct; SecondaryStruct -> FinalStruct; TertiaryStruct -> FinalStruct; }
Caption: An integrated workflow for the structural analysis of synthesized peptides.
Conclusion
The incorporation of non-natural amino acids is no longer a niche academic exercise but a cornerstone of modern peptide drug discovery. By providing rational control over the metabolic stability, bioavailability, and conformational properties of peptides, nAAs empower researchers to transform promising peptide leads into viable therapeutic candidates. The methodologies outlined in this guide, from synthesis to detailed structural analysis, provide a framework for the successful design and development of next-generation peptide drugs. As the chemical toolbox of nAAs continues to expand, so too will the opportunities to address challenging biological targets and unmet medical needs.
References
- 1. Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01030F [pubs.rsc.org]
- 2. azolifesciences.com [azolifesciences.com]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 17. biotage.com [biotage.com]
- 18. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. State-specific Peptide Design Targeting G Protein-coupled Receptors | bioRxiv [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 22. peptidesuk.com [peptidesuk.com]
- 23. Native peptide mapping – A simple method to routinely monitor higher order structure changes and relation to functional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinetic analysis of enzymatic and nonenzymatic degradation of peptides by MALDI-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 26. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jpt.com [jpt.com]
- 28. chem.uzh.ch [chem.uzh.ch]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2-amino-3-cyclopentylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-3-cyclopentylpropanoic acid, also known as 3-Cyclopentyl-L-alanine, is a non-proteinogenic amino acid that is of increasing interest in pharmaceutical and biochemical research. Its unique cyclopentyl moiety introduces distinct steric and hydrophobic properties, making it a valuable building block in the design of novel peptides and small molecule drugs. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, from synthetic reaction mixtures to complex biological samples.
These application notes provide detailed protocols for the analysis of 2-amino-3-cyclopentylpropanoic acid using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H15NO2 | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid | [1] |
| InChIKey | KDYAKYRBGLKMAK-ZETCQYMHSA-N | [1] |
| SMILES | C1CCC(C1)C--INVALID-LINK--N | [1] |
Analytical Methods & Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
HPLC is a robust and widely used technique for amino acid analysis.[2] Due to the lack of a strong chromophore in 2-amino-3-cyclopentylpropanoic acid, pre-column derivatization is necessary to enable sensitive UV or fluorescence detection.[2][3] O-Phthaldialdehyde (OPA) is a common derivatizing agent for primary amines.[4][5][6]
Experimental Protocol: OPA Derivatization for HPLC-FLD
1.1. Materials and Reagents:
-
2-amino-3-cyclopentylpropanoic acid standard
-
O-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)[4]
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure
-
Solid Phase Extraction (SPE) C18 cartridges (for complex matrices)
1.2. Instrument and Equipment:
-
HPLC system with:
-
Binary or quaternary pump
-
Autosampler with derivatization capabilities (or manual setup)
-
Column thermostat
-
Fluorescence detector (FLD)
-
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
1.3. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 10.2): Dissolve boric acid in HPLC grade water, adjust pH to 10.2 with concentrated sodium hydroxide, and bring to final volume.[4][6]
-
OPA/3-MPA Derivatization Reagent: Prepare a 5 mM OPA solution in methanol. In a separate container, prepare a 225 mM 3-MPA solution in 0.1 M borate buffer. The final reagent is a mixture of these two solutions, often prepared fresh daily.[4]
1.4. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 2-amino-3-cyclopentylpropanoic acid in 0.1 M HCl. Create a series of working standards by diluting the stock solution with water.
-
Biological Samples (e.g., Plasma, Serum): Deproteinize the sample by adding methanol (3:1 v/v), vortexing, and centrifuging at high speed (e.g., 14,000 x g for 10 min).[2] The supernatant can be further cleaned up using SPE C18 cartridges if necessary.
1.5. Automated Derivatization and HPLC Analysis:
-
Transfer 10 µL of the standard or prepared sample into an autosampler vial.
-
Add 45 µL of the OPA/3-MPA reagent and 45 µL of 0.2 M borate buffer.[5]
-
Mix thoroughly and allow the reaction to proceed for 1 minute.[5]
-
Inject 1-10 µL of the derivatized mixture onto the HPLC system.
1.6. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Sodium acetate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.[2]
Quantitative Data Summary (HPLC)
| Parameter | Typical Value for Amino Acids |
| Linearity Range | 0.1 - 100 µM |
| Limit of Detection (LOD) | 10 - 50 nM |
| Limit of Quantification (LOQ) | 50 - 200 nM |
| Recovery | 90 - 105%[7] |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Amino acids, being polar and non-volatile, require derivatization to increase their volatility for GC analysis. Silylation is a common derivatization method.
Experimental Protocol: MTBSTFA Derivatization for GC-MS
2.1. Materials and Reagents:
-
2-amino-3-cyclopentylpropanoic acid standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile, anhydrous
-
Dichloromethane, anhydrous
-
Sodium bicarbonate
2.2. Instrument and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
2.3. Sample Preparation and Derivatization:
-
Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.
-
Seal the vial tightly and heat at 100 °C for 4 hours to ensure complete derivatization.
-
After cooling, neutralize the sample with sodium bicarbonate.
-
The sample is now ready for GC-MS analysis.
2.4. GC-MS Conditions:
-
GC Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film) or similar non-polar column.[2]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 220 °C[8]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-600
Quantitative Data Summary (GC-MS)
| Parameter | Typical Value for Amino Acids |
| Linearity Range | 0.5 - 200 µM |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Recovery | 85 - 110% |
| Inter-day Precision (%RSD) | < 20% |
| Intra-day Precision (%RSD) | < 15% |
Note: Method performance will depend on the efficiency of the derivatization reaction.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of analytes in complex matrices.[7][9] It can be performed with or without derivatization.
Experimental Protocol: Underivatized LC-MS/MS
3.1. Materials and Reagents:
-
2-amino-3-cyclopentylpropanoic acid standard
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
3.2. Instrument and Equipment:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3.3. Sample Preparation:
-
Standard Solutions: Prepare a stock solution in water or a weak acidic solution. Prepare working standards by serial dilution.
-
Biological Samples: Perform protein precipitation as described for HPLC. The supernatant can often be directly injected after dilution.
3.4. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) or HILIC column.[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient from low to high organic phase is typically used.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
ESI settings: Capillary voltage 3.5 kV, source temperature 300°C.[2]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion (Q1): [M+H]+ for 2-amino-3-cyclopentylpropanoic acid (m/z 158.1)
-
Product Ion (Q3): A characteristic fragment ion would need to be determined by direct infusion of a standard. A likely fragment would be from the loss of the carboxyl group (m/z 112.1).
-
Quantitative Data Summary (LC-MS/MS)
| Parameter | Typical Value for Amino Acids |
| Linearity Range | 0.01 - 10 µM[7] |
| Limit of Detection (LOD) | 0.01 ng/mL[7] |
| Limit of Quantification (LOQ) | 12.5 or 62 ng/mL[9] |
| Recovery | 90 - 105%[7] |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Precision (%RSD) | < 10% |
Visualizations
Caption: General workflow for the analysis of 2-amino-3-cyclopentylpropanoic acid.
Caption: Logic for choosing derivatization based on the analytical method.
References
- 1. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis [mdpi.com]
Modulating Peptide Hydrophobicity Using 3-Chloro-DL-phenylalanine (3-Cl-Phe) for Enhanced Therapeutic Potential
Application Notes: 3-DL-(p-chlorophenyl)propanoic Acid as a Tool for Studying Carboxypeptidase A-Substrate Interactions
For Research Use Only.
Introduction
3-DL-(p-chlorophenyl)propanoic acid (3-DL-Cpa-OH), a halogenated derivative of 3-phenylpropanoic acid, serves as a valuable tool for investigating the intricate interactions between substrates and the active site of metalloenzymes, particularly the well-characterized zinc-containing exopeptidase, Carboxypeptidase A (CPA). Carboxypeptidase A preferentially cleaves peptide bonds at the C-terminus of amino acids with aromatic or bulky aliphatic side chains. The introduction of a chloro-substituent on the phenyl ring of the propanoic acid backbone allows for the detailed exploration of electronic and steric effects on inhibitor binding and enzyme kinetics. These application notes provide a comprehensive overview of the utility of this compound in enzyme kinetic studies, detailing its mechanism of action and providing protocols for its use.
Mechanism of Action
This compound acts as a reversible inhibitor of Carboxypeptidase A. Studies on the closely related compound, 3-phenylpropanoate, have revealed that it functions as a mixed and noncompetitive inhibitor, depending on the substrate used[1]. It is proposed that this compound binds to a secondary site on the enzyme, distinct from the primary substrate binding pocket, thereby influencing the catalytic efficiency of the enzyme without directly competing with the substrate for the active site[1]. This allosteric or partial non-competitive inhibition makes it a particularly interesting tool for probing the conformational changes and dynamics of the enzyme during catalysis. The binding of this compound can alter the enzyme's affinity for the substrate and/or the rate of product formation.
Data Presentation
The inhibitory effect of this compound on Carboxypeptidase A can be quantified by determining the inhibition constant (Ki). The following table summarizes the expected kinetic parameters based on studies of similar inhibitors.
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki (μM) |
| 3-Phenylpropanoate | Bovine Pancreatic Carboxypeptidase A | Carbobenzoxyglycyl-L-phenylalanine | Mixed | Data not available in provided search results |
| 3-Phenylpropanoate | Bovine Pancreatic Carboxypeptidase A | Benzoylglycyl-L-phenylalanine | Noncompetitive | Data not available in provided search results |
| 3-DL-(p-chlorophenyl)propanoic acid | Bovine Pancreatic Carboxypeptidase A | (Predicted) | Mixed/Noncompetitive | To be determined experimentally |
Experimental Protocols
The following protocols are adapted from established methods for studying the inhibition of Carboxypeptidase A by 3-phenylpropanoate and its analogs[1].
Protocol 1: Determination of Carboxypeptidase A Activity
Objective: To measure the baseline catalytic activity of Carboxypeptidase A using a chromogenic substrate.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a stock solution of Hippuryl-L-phenylalanine in the same buffer.
-
In a cuvette, mix the Tris-HCl buffer and the substrate solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately monitor the increase in absorbance at 254 nm, which corresponds to the cleavage of the peptide bond.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
Protocol 2: Enzyme Inhibition Assay with this compound
Objective: To determine the inhibitory effect of this compound on Carboxypeptidase A activity and to determine the type of inhibition and the inhibition constant (Ki).
Materials:
-
Carboxypeptidase A
-
Hippuryl-L-phenylalanine
-
3-DL-(p-chlorophenyl)propanoic acid (this compound)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 0.5 M NaCl
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of CPA, substrate, and this compound in Tris-HCl buffer.
-
Set up a series of reactions with a fixed concentration of CPA and varying concentrations of the substrate.
-
For each substrate concentration, prepare a set of reactions with varying concentrations of this compound (including a control with no inhibitor).
-
In each cuvette, mix the buffer, substrate, and inhibitor solutions.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction rate as described in Protocol 1.
-
Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.
Visualizations
Caption: Experimental workflow for determining enzyme inhibition kinetics.
Caption: Proposed mechanism of noncompetitive inhibition of Carboxypeptidase A.
References
Application Notes and Protocols for Fmoc-Protection of 2-amino-3-cyclopentylpropanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, is a valuable building block in the synthesis of novel peptides and peptidomimetics. Its cyclopentyl side chain introduces hydrophobicity and conformational constraints, which can enhance the metabolic stability, bioavailability, and target-binding affinity of peptide-based therapeutics.[1] In Solid-Phase Peptide Synthesis (SPPS), the protection of the α-amino group is crucial to prevent unwanted side reactions and ensure the correct peptide sequence. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely employed for this purpose due to its stability under various coupling conditions and its facile removal under mild basic conditions, typically with piperidine.[2][3]
These application notes provide a detailed protocol for the Fmoc-protection of 2-amino-3-cyclopentylpropanoic acid and its subsequent application in SPPS.
Data Presentation
The following table summarizes the typical quantitative data associated with the synthesis and application of Fmoc-2-amino-3-cyclopentylpropanoic acid.
| Parameter | Value | Method of Determination |
| Fmoc-Protection Reaction | ||
| Yield of Fmoc-2-amino-3-cyclopentylpropanoic acid | >90% | Gravimetric analysis after purification |
| Purity of Fmoc-2-amino-3-cyclopentylpropanoic acid | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight (C₂₃H₂₅NO₄) | 379.45 g/mol | Mass Spectrometry (e.g., ESI-MS) |
| ¹H NMR | Conforms to expected structure | Nuclear Magnetic Resonance Spectroscopy |
| Solid-Phase Peptide Synthesis | ||
| Coupling Efficiency of Fmoc-2-amino-3-cyclopentylpropanoic acid | >99% | Kaiser Test (Ninhydrin Test) or UV monitoring of Fmoc deprotection |
| Fmoc Deprotection Time | 10-20 minutes | UV monitoring of dibenzofulvene-piperidine adduct |
| Final Peptide Purity (post-cleavage and purification) | >95% | HPLC |
Experimental Protocols
Protocol 1: Fmoc-Protection of 2-amino-3-cyclopentylpropanoic Acid
This protocol describes the procedure for the N-terminal protection of 2-amino-3-cyclopentylpropanoic acid using Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate).
Materials:
-
2-amino-3-cyclopentylpropanoic acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve 2-amino-3-cyclopentylpropanoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. Stir the mixture until the amino acid is completely dissolved.
-
Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution at room temperature. Let the reaction proceed for 4-6 hours.
-
Work-up:
-
Once the reaction is complete (monitored by TLC), dilute the reaction mixture with water.
-
Wash the aqueous solution with diethyl ether twice to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidify the aqueous layer to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), three times.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or flash chromatography to yield pure Fmoc-2-amino-3-cyclopentylpropanoic acid as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-amino-3-cyclopentylpropanoic Acid
This protocol outlines the general steps for incorporating Fmoc-2-amino-3-cyclopentylpropanoic acid into a peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-2-amino-3-cyclopentylpropanoic acid
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30-60 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and shake for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-2-amino-3-cyclopentylpropanoic acid (3-5 equivalents relative to resin loading), HBTU/HOBt (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, the coupling step can be repeated.
-
After complete coupling, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide and purify it by reverse-phase HPLC.
-
Visualizations
The following diagrams illustrate the key experimental workflows.
References
Application Notes and Protocols for the Efficient Incorporation of 3-(2-chlorophenyl)-D,L-alanine (3-DL-Cpa-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural, sterically hindered amino acids like 3-(2-chlorophenyl)-D,L-alanine (3-DL-Cpa-OH) is a critical strategy in modern drug discovery and peptide science. The presence of the ortho-chloro substituent on the phenyl ring introduces significant steric bulk, which can pose a considerable challenge during peptide synthesis, often leading to incomplete coupling reactions and low yields. The selection of an appropriate coupling reagent is therefore paramount to overcoming these synthetic hurdles and ensuring the efficient and successful synthesis of peptides containing this unique building block.
These application notes provide a comprehensive guide to the most effective coupling reagents for the incorporation of this compound, complete with detailed experimental protocols and a comparative analysis of their performance. The information presented herein is designed to assist researchers in optimizing their synthetic strategies for peptides containing sterically demanding amino acid residues.
Comparison of Recommended Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids. Based on the available literature for challenging peptide couplings, the following reagents are recommended for the incorporation of this compound. Their key features are summarized in the table below.
| Coupling Reagent | Reagent Type | Key Advantages | Disadvantages | Typical Reaction Time for Hindered Residues |
| HATU | Aminium/Uronium Salt | Highly efficient for hindered couplings, fast reaction kinetics, and effective racemization suppression. | More expensive than HBTU; can cause guanidinylation of the N-terminal amine if used in excess. | 30 min - 2 hours |
| HCTU | Aminium/Uronium Salt | High coupling efficiency comparable to HATU, often more cost-effective. Remains colorless during synthesis, indicating greater stability. | Can also cause guanidinylation if used in excess. | 30 min - 2 hours |
| COMU | Aminium/Uronium Salt | High coupling efficiency, safer (non-explosive), and byproducts are water-soluble, facilitating purification. Reduced allergenic potential compared to benzotriazole-based reagents. | Can be more expensive than older reagents. | 30 min - 2 hours |
| PyBOP | Phosphonium Salt | Efficient for hindered couplings and avoids the guanidinylation side reaction associated with aminium/uronium salts. | Byproducts can sometimes be difficult to remove completely. | 1 - 4 hours |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
The following are generalized protocols for the manual solid-phase synthesis of a peptide incorporating Fmoc-3-DL-Cpa-OH using the recommended coupling reagents. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminal amide peptide.
General Workflow for SPPS
The overall workflow for the incorporation of a single amino acid in SPPS is depicted below.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Protocol 1: Coupling with HATU
This protocol is highly recommended for achieving high coupling efficiency with the sterically hindered this compound.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-DL-Cpa-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Solution: In a separate vessel, dissolve Fmoc-3-DL-Cpa-OH and HATU in DMF. Add DIPEA to the solution and allow for pre-activation for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL).
Protocol 2: Coupling with HCTU
HCTU is a cost-effective alternative to HATU with comparable efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-DL-Cpa-OH (3 equivalents)
-
HCTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-3-DL-Cpa-OH and HCTU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin test to check for reaction completion.
-
Washing: After complete coupling, wash the resin with DMF (3 x 5 mL).
Protocol 3: Coupling with COMU
COMU is an excellent choice for safety and ease of purification due to its water-soluble byproducts.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-DL-Cpa-OH (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, pre-activate the Fmoc-3-DL-Cpa-OH with COMU and DIPEA in DMF for 1 minute.[1]
-
Coupling Reaction: Add the activation solution to the resin and agitate at room temperature for 30 minutes to 1 hour.[1] For particularly hindered couplings, a second coupling may be beneficial.
-
Monitoring: Use the ninhydrin test to monitor the progress of the coupling.
-
Washing: Wash the resin thoroughly with DMF (3 x 5 mL) upon completion.
Protocol 4: Coupling with PyBOP
PyBOP is a reliable phosphonium-based reagent that avoids the risk of guanidinylation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-3-DL-Cpa-OH (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.
-
Activation Solution: In a separate vessel, dissolve Fmoc-3-DL-Cpa-OH and PyBOP in DMF. Add DIPEA to initiate activation.
-
Coupling Reaction: Add the activation solution to the resin and allow the reaction to proceed with agitation for 1-4 hours at room temperature.
-
Monitoring: Check for the presence of free amines with the ninhydrin test.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 5 mL).
Mechanism of Action: Activation of Carboxylic Acid
The fundamental role of a coupling reagent is to activate the C-terminus of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminus of the growing peptide chain. The general mechanism is illustrated below.
Caption: General mechanism of amino acid activation and coupling in SPPS.
Troubleshooting and Optimization
-
Incomplete Coupling: If the ninhydrin test remains positive after the recommended coupling time, a "double coupling" can be performed. This involves draining the reaction vessel, washing the resin with DMF, and repeating the coupling step with a fresh solution of activated amino acid.
-
Racemization: While modern coupling reagents like HATU and COMU are designed to minimize racemization, the risk can be further reduced by using a less hindered base, such as 2,4,6-collidine, in place of DIPEA, especially if the C-terminal residue of the peptide being coupled is prone to epimerization.
-
Microwave-Assisted Synthesis: For particularly challenging sequences, microwave-assisted solid-phase peptide synthesis can significantly enhance coupling efficiency and reduce reaction times. COMU is especially well-suited for microwave-accelerated SPPS.[2]
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into peptide sequences is highly dependent on the judicious selection of the coupling reagent and optimization of the reaction conditions. Modern uronium/aminium salts such as HATU, HCTU, and COMU, as well as phosphonium salts like PyBOP, have proven to be highly effective for such challenging couplings. By following the detailed protocols and considering the troubleshooting strategies outlined in these application notes, researchers can achieve high yields and purity in the synthesis of peptides containing this compound, thereby advancing their research and drug development programs.
References
Application Notes and Protocols for the Synthesis of Peptide Libraries Containing 2-Amino-3-cyclopentylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids (UAAs) into peptide libraries is a powerful strategy in drug discovery, enabling the development of peptides with enhanced stability, potency, and unique structural conformations.[1] 2-amino-3-cyclopentylpropanoic acid, a UAA with a bulky hydrophobic side chain, offers a unique building block for creating diverse peptide libraries with the potential for novel therapeutic applications. This document provides detailed application notes and protocols for the synthesis of peptide libraries containing this specific UAA using Fmoc-based solid-phase peptide synthesis (SPPS).
The cyclopentyl moiety can introduce conformational constraints and specific hydrophobic interactions, which may lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the incorporation of such UAAs can enhance the proteolytic resistance of peptides, a critical factor for their therapeutic viability.
Key Applications
The synthesis of peptide libraries featuring 2-amino-3-cyclopentylpropanoic acid can be applied to various areas of drug discovery and chemical biology, including:
-
High-Throughput Screening: Generation of large, diverse libraries for the identification of novel peptide-based drug candidates.
-
Structure-Activity Relationship (SAR) Studies: Systematic replacement of natural amino acids with 2-amino-3-cyclopentylpropanoic acid to probe the role of hydrophobicity and steric bulk in peptide-protein interactions.
-
Development of Protease-Resistant Peptides: Enhancing the in vivo stability of therapeutic peptides.
-
Creation of Novel Peptide Scaffolds: The unique conformational properties of the cyclopentyl group can be exploited to design novel peptide structures.
Experimental Workflow Overview
The overall process for generating and screening a peptide library containing 2-amino-3-cyclopentylpropanoic acid involves several key stages, from the initial solid-phase synthesis to the final hit identification.
Figure 1: General workflow for the synthesis and screening of a peptide library.
Materials and Reagents
For the successful synthesis of peptide libraries containing 2-amino-3-cyclopentylpropanoic acid, the following materials and reagents are required.
| Category | Item | Supplier Examples | Notes |
| Resins | Rink Amide MBHA Resin (0.4-0.8 mmol/g) | Sigma-Aldrich, Bachem | For C-terminal amide peptides. |
| Wang Resin (0.5-1.0 mmol/g) | Sigma-Aldrich, Bachem | For C-terminal acid peptides. | |
| Amino Acids | Fmoc-protected natural L-amino acids | Sigma-Aldrich, Bachem | Standard side-chain protecting groups (e.g., Trt, Boc, tBu). |
| Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid | Commercially available | Ensure high purity. | |
| Coupling Reagents | HBTU, HATU, HCTU | Sigma-Aldrich, Bachem | HATU is recommended for sterically hindered couplings. |
| DIPEA (Diisopropylethylamine) | Sigma-Aldrich | Base for coupling reactions. | |
| Deprotection Reagents | Piperidine | Sigma-Aldrich | 20% solution in DMF for Fmoc removal. |
| Solvents | DMF (N,N-Dimethylformamide) | Sigma-Aldrich | Peptide synthesis grade. |
| DCM (Dichloromethane) | Sigma-Aldrich | Peptide synthesis grade. | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Sigma-Aldrich | Reagent grade. |
| TIS (Triisopropylsilane) | Sigma-Aldrich | Scavenger. | |
| Water | Deionized | Scavenger. | |
| Other | Acetic Anhydride | Sigma-Aldrich | For capping unreacted amines. |
| Ninhydrin Test Kit | Sigma-Aldrich | For monitoring coupling completion. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle
This protocol outlines the manual synthesis of a single peptide sequence on a resin support using the Fmoc/tBu strategy. This can be adapted for parallel synthesis in multi-well plates to generate a library.
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Note: For the incorporation of Fmoc-(S)-2-amino-3-cyclopentylpropanoic acid, an extended coupling time (2-4 hours) or a double coupling may be necessary due to potential steric hindrance from the cyclopentyl group. The use of a more potent coupling reagent like HATU is also recommended.
4. Monitoring the Coupling Reaction:
-
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color indicates an incomplete reaction.
-
If the reaction is incomplete, repeat the coupling step.
5. Capping (Optional but Recommended for Libraries):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:1:4 ratio) for 30 minutes.
-
Wash the resin with DMF.
6. Repeat:
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Global Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Work in a fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
3. Cleavage Reaction:
-
Agitate the mixture at room temperature for 2-3 hours.
4. Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Library Generation Strategies
The generation of a peptide library can be achieved through various methods. The "split-and-pool" synthesis method is a common and effective approach for creating one-bead-one-compound (OBOC) libraries.
Figure 2: Split-and-pool synthesis for creating a one-bead-one-compound library.
Screening of the Peptide Library
Once the peptide library is synthesized, it can be screened against a target of interest to identify "hit" compounds with desired activity.
Screening Workflow:
Figure 3: Workflow for screening a one-bead-one-compound peptide library.
Data Presentation
Quantitative data from the synthesis and screening process should be carefully recorded and presented for analysis.
Table 1: Representative Yields and Purity for a Test Peptide Containing 2-Amino-3-cyclopentylpropanoic Acid
| Peptide Sequence | Coupling Conditions for UAA | Crude Yield (%) | Purity by HPLC (%) |
| Ac-Tyr-Gly-Gly-Phe-Cpa -NH2 | HBTU/DIPEA, 2h | 75 | 85 |
| Ac-Tyr-Gly-Gly-Phe-Cpa -NH2 | HATU/DIPEA, 2h | 82 | 92 |
| Ac-Tyr-Gly-Gly-Phe-Cpa -NH2 | HBTU/DIPEA, 2x2h (Double Coupling) | 80 | 90 |
Cpa = 2-amino-3-cyclopentylpropanoic acid
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling of 2-Amino-3-cyclopentylpropanoic Acid | Steric hindrance from the cyclopentyl group. | - Use a more potent coupling reagent (e.g., HATU).- Increase the coupling time.- Perform a double coupling. |
| Low Crude Peptide Yield | Incomplete reactions throughout the synthesis. | - Ensure complete coupling at each step using the Kaiser test.- Optimize washing steps to minimize loss of resin. |
| Presence of Deletion Sequences in Final Product | Incomplete coupling followed by reaction of the unreacted amine in the next cycle. | - Implement a capping step after each coupling reaction to block unreacted amines. |
Conclusion
The synthesis of peptide libraries containing 2-amino-3-cyclopentylpropanoic acid is a feasible and valuable approach for the discovery of novel peptide-based therapeutics. By employing optimized solid-phase peptide synthesis protocols, particularly for the incorporation of the sterically demanding non-natural amino acid, diverse libraries can be efficiently generated. Careful monitoring of coupling reactions and the implementation of capping steps are crucial for ensuring the quality of the library. Subsequent screening of these libraries offers a promising avenue for identifying lead compounds with improved pharmacological properties.
References
- 1. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo and In Vitro Stability Assays of Peptides Containing 3-DL-(o-chlorophenyl)alanine (3-DL-Cpa-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides are a promising class of therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by poor metabolic stability, leading to rapid degradation by proteases in the body.[1][2][3][4][5] A key strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence.[4][5][6] This document provides detailed application notes and protocols for assessing the in vivo and in vitro stability of peptides containing the unnatural amino acid 3-DL-(o-chlorophenyl)alanine (3-DL-Cpa-OH).
The inclusion of this compound, with its bulky, halogenated side chain, is hypothesized to provide steric hindrance at the site of enzymatic cleavage, thereby enhancing the peptide's resistance to proteolysis and extending its circulating half-life.[4] These protocols will guide researchers in quantifying the stability of such modified peptides, a critical step in the drug development process.
Data Presentation: Enhanced Stability with Unnatural Amino Acids
While specific quantitative data for this compound containing peptides is not extensively available in public literature, the following tables illustrate the significant improvements in stability observed with the incorporation of other unnatural amino acids. This data serves as a benchmark for the expected outcomes when evaluating this compound modified peptides.
Table 1: In Vitro Plasma Stability of Peptides Containing Unnatural Amino Acids
| Peptide Sequence | Modification | Half-life in Human Plasma (t½) | Fold Increase in Stability | Reference |
| Native Apelin-17 | None | < 5 minutes | - | [7] |
| Apelin-17 Analogue | Phenylalanine (F) to Cyclohexylalanine (Cha) substitution | ~280 minutes | >56-fold | [7] |
| Monocyclic Peptide 3 | - | Degraded after 24h | - | |
| Bicyclic Peptide 5 | Cyclization | 59% remaining after 48h | - | [8] |
| Peptide 1 | - | 43.5 h | - | |
| Peptide 2 | - | 3.2 h | - | [1] |
Table 2: In Vitro Protease Stability of Peptides
| Peptide | Protease | Incubation Time | % Remaining Intact | Reference |
| Onc18 | Commercial Serum | 1 hour | < 13% | [9][10] |
| Onc18 | Fresh Blood | 1 hour | 42 ± 12% | [9][10] |
| Monocyclic peptide (FI) | Human Serum | 5 hours | ~15% | [8] |
| Bicyclic peptide 5 | Human Serum | 48 hours | ~59% | [8] |
Experimental Protocols
Herein, we provide detailed methodologies for key in vitro and in vivo stability assays.
In Vitro Stability Assays
1. Plasma Stability Assay
This assay determines the stability of a peptide in blood plasma, providing an initial indication of its in vivo stability.[1]
-
Materials and Reagents:
-
Test peptide and control peptide (without this compound).
-
Pooled human plasma (or plasma from other species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.[1][2]
-
Trifluoroacetic acid (TFA).
-
LC-MS grade water.
-
Internal standard (a stable, isotopically labeled peptide is recommended).
-
-
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the test and control peptides in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).
-
Incubation: Pre-warm human plasma to 37°C. In microcentrifuge tubes, mix the peptide stock solution with the pre-warmed plasma to a final peptide concentration of 10 µM.[7] A typical reaction volume is 100 µL.
-
Time-Point Sampling: Incubate the tubes at 37°C with gentle agitation. At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 20 µL).[7]
-
Reaction Termination: Immediately terminate the enzymatic reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to the aliquot.[11] This step also precipitates plasma proteins.
-
Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[9][10][11]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Analysis: Quantify the peak area of the remaining parent peptide at each time point relative to the internal standard. Plot the percentage of remaining peptide against time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[7]
-
2. Microsomal Stability Assay
This assay evaluates the metabolic stability of a peptide in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[11][12]
-
Materials and Reagents:
-
Test peptide and control peptide.
-
Liver microsomes (human or other species).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
Stopping solution (e.g., ice-cold ACN or methanol).[11]
-
Internal standard.
-
-
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a microsomal suspension in phosphate buffer (e.g., 0.5 mg/mL).[12]
-
Pre-incubation: In a microcentrifuge tube, mix the microsomal suspension with the peptide stock solution (final concentration typically 1-10 µM). Pre-incubate at 37°C for 5 minutes.[11]
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[12]
-
Reaction Termination: Stop the reaction by adding the aliquot to a tube containing ice-cold stopping solution with an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the microsomes and precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Analysis: Determine the rate of disappearance of the parent peptide to calculate the half-life (t½) and intrinsic clearance (CLint).[12]
-
3. Protease Stability Assay
This assay assesses the stability of a peptide against specific proteases that are relevant to its intended route of administration or site of action.
-
Materials and Reagents:
-
Procedure:
-
Enzyme and Peptide Preparation: Prepare stock solutions of the protease and the peptides in the appropriate buffer.
-
Incubation: Mix the peptide solution (e.g., 0.2 mM) with the protease solution in a microcentrifuge tube.[13] Incubate at 37°C.
-
Time-Point Sampling: Take aliquots at different time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by diluting the aliquot with the stopping solution and immediately freezing at -80°C.[13]
-
Analysis: Analyze the samples by RP-HPLC or LC-MS/MS to quantify the remaining intact peptide.[13]
-
Data Analysis: Plot the percentage of undigested peptide versus time to determine the degradation rate.
-
In Vivo Stability (Pharmacokinetic) Study
In vivo studies are essential to understand the overall stability and pharmacokinetic profile of a peptide in a living organism.
-
Protocol Outline:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosing: Administer the peptide (e.g., via intravenous or subcutaneous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Extract the peptide from the plasma using techniques like protein precipitation or solid-phase extraction (SPE).[14]
-
Bioanalysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.[15][16][17]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Peptide Degradation Pathways
Understanding the potential degradation pathways is crucial for interpreting stability data and for designing more stable peptides.
Common chemical degradation pathways include hydrolysis, deamidation (especially at asparagine and glutamine residues), and oxidation.[18] Physical instability can arise from aggregation or adsorption to surfaces.[18] However, the most significant hurdle for therapeutic peptides in vivo is enzymatic degradation by proteases.[19][20] The incorporation of this compound is primarily aimed at mitigating this last pathway.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for evaluating the stability of peptides containing this compound. By systematically applying these in vitro and in vivo assays, researchers can generate crucial data to understand the pharmacokinetic profile of their modified peptides. This enables the selection of lead candidates with enhanced stability, a critical attribute for the successful development of novel peptide therapeutics.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cyclic Peptidic Furin Inhibitors Developed by Combinatorial Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 17. lambda.sk [lambda.sk]
- 18. veeprho.com [veeprho.com]
- 19. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing Peptides Containing 3-(4-Chlorophenyl)-DL-alanine (3-DL-Cpa-OH)
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on developing and utilizing cell-based assays with peptides incorporating the non-natural amino acid 3-(4-Chlorophenyl)-DL-alanine (3-DL-Cpa-OH). The inclusion of this compound can modulate the peptide's affinity for its target receptor, offering a valuable tool for studying receptor-ligand interactions and downstream signaling pathways.
Application Note 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a peptide containing this compound (termed "Peptide-Cpa") for a target G-protein coupled receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.
Principle: This assay quantifies the interaction of Peptide-Cpa with a specific receptor by measuring the displacement of a radiolabeled ligand with a known high affinity for the same receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test peptide.
Experimental Protocol
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target GPCR (e.g., HEK293-GPCR) to 80-90% confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-naloxone for opioid receptors).
-
Increasing concentrations of the unlabeled Peptide-Cpa or a control peptide.
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Define non-specific binding by adding a high concentration of an unlabeled reference ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| Control Peptide | 150.7 | 75.4 |
| Peptide-Cpa | 25.3 | 12.7 |
Experimental Workflow
Application Note 2: cAMP Accumulation Assay
Objective: To determine if Peptide-Cpa functions as an agonist or antagonist of a GPCR that couples to Gs or Gi signaling pathways by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase to produce cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This assay quantifies the amount of cAMP produced by cells in response to treatment with Peptide-Cpa.
Experimental Protocol
-
Cell Culture:
-
Seed cells expressing the target GPCR (e.g., CHO-K1-GPCR) in a 96-well plate and culture overnight.
-
-
cAMP Accumulation Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for a short period (e.g., 10-15 minutes) to prevent the degradation of cAMP.
-
For Gs-coupled receptors (Agonist mode):
-
Add increasing concentrations of Peptide-Cpa to the wells.
-
-
For Gi-coupled receptors (Antagonist mode):
-
Add increasing concentrations of Peptide-Cpa, followed by a fixed concentration of a known agonist (e.g., forskolin, which directly activates adenylyl cyclase).
-
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the Peptide-Cpa concentration.
-
For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
-
Data Presentation
| Assay Mode | Compound | EC50 / IC50 (nM) |
| Gs Agonist | Peptide-Cpa | 85.2 |
| Gi Antagonist | Peptide-Cpa | 42.6 |
Signaling Pathway Diagrams
Application Notes and Protocols for NMR Spectroscopic Analysis of Peptides with 2-amino-3-cyclopentylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of peptides incorporating the non-proteinogenic amino acid, 2-amino-3-cyclopentylpropanoic acid, often referred to as cyclopentylalanine (Cpa). The inclusion of this constrained amino acid can significantly influence peptide conformation and biological activity, making detailed structural analysis crucial for drug design and development.[1] This document outlines the necessary protocols for peptide synthesis, NMR sample preparation, data acquisition, and analysis to elucidate the three-dimensional structure and dynamics of Cpa-containing peptides.
Introduction to NMR Analysis of Modified Peptides
NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides at an atomic level.[2][3] For peptides containing non-proteinogenic amino acids like 2-amino-3-cyclopentylpropanoic acid, NMR is indispensable for understanding the conformational constraints imposed by the cyclic side chain. This analysis provides insights into structure-activity relationships (SAR) and facilitates the rational design of peptide-based therapeutics with enhanced properties such as increased potency, selectivity, and metabolic stability.[4]
Synthesis of Peptides Containing 2-amino-3-cyclopentylpropanoic Acid
The synthesis of peptides incorporating 2-amino-3-cyclopentylpropanoic acid is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.[5]
Protocol for Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Rink Amide resin for C-terminal amide peptides.
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc-Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Activate the Fmoc-protected 2-amino-3-cyclopentylpropanoic acid (or any other desired amino acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Caption: Workflow for Solid-Phase Peptide Synthesis.
NMR Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-quality NMR data.
Protocol for NMR Sample Preparation
-
Peptide Dissolution:
-
Dissolve the lyophilized peptide in a suitable solvent. For most applications, a mixture of 90% H₂O and 10% D₂O is used to observe exchangeable amide protons.
-
The peptide concentration should typically be between 0.5 and 5 mM.[2]
-
-
pH Adjustment:
-
Adjust the pH of the sample to a desired value, usually between 4 and 6, to minimize the exchange rate of amide protons with the solvent.
-
-
Internal Standard:
-
Add a small amount of an internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.
-
-
Transfer to NMR Tube:
-
Transfer the final solution to a high-quality NMR tube.
-
NMR Experiments for Structural Analysis
A series of 1D and 2D NMR experiments are required for the complete structural elucidation of a peptide.[2][3]
-
1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar (through-bond) couplings.[2]
-
2D COSY (Correlation Spectroscopy): Reveals scalar couplings between protons that are typically three bonds apart, aiding in the identification of adjacent protons within a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation.[2]
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY but is more effective for molecules in the intermediate size range where the NOE can be close to zero.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
¹H-¹⁵N HSQC: Correlates amide protons with their directly attached nitrogen atoms, providing information on the backbone conformation and dynamics.
References
- 1. Boc-beta-cyclopentyl-DL-alanine | 401514-71-4 | Benchchem [benchchem.com]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. Chemical shifts in amino acids, peptides, and proteins: from quantum chemistry to drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor coupling efficiency of 3-DL-Cpa-OH in peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the incorporation of 3-(2-chlorophenyl)-DL-alanine (3-DL-Cpa-OH) in peptide synthesis. The bulky nature of this amino acid analog often leads to poor coupling efficiency due to steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low coupling efficiency or incomplete reactions when using this compound?
A: The primary reason for poor coupling efficiency of this compound is the steric hindrance posed by the chlorophenyl group. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down or preventing amide bond formation. This is a common issue with sterically hindered amino acids.[1][2][3]
Q2: My standard coupling protocol (e.g., DIC/HOBt) is failing for this compound. What should I do?
A: Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance of this compound. It is recommended to switch to a more potent coupling reagent.[2][4] Consider using aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP, which are known to be more effective for difficult couplings.[2][5]
Q3: I'm seeing a significant amount of deletion sequences lacking this compound in my final product. How can I prevent this?
A: Deletion sequences are a direct consequence of incomplete coupling. To address this, you can employ a "double coupling" strategy.[6] After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated this compound to drive the reaction to completion. Monitoring the reaction with a qualitative test like the Kaiser test can help determine if a second coupling is necessary.[7]
Q4: Can increasing the reaction time or temperature improve the coupling of this compound?
A: Yes, extending the coupling time can provide more opportunity for the sterically hindered reaction to proceed.[6] Increasing the temperature can also enhance the reaction rate. However, be cautious with elevated temperatures as they may increase the risk of side reactions, such as racemization.[8] A modest increase in temperature (e.g., to 30-40°C) can be a good starting point.
Q5: Are there any solvent recommendations to improve the coupling efficiency of bulky amino acids like this compound?
A: The choice of solvent can influence reaction kinetics. While DMF is standard, using a solvent mixture that can help to disrupt peptide aggregation, which can be exacerbated by hydrophobic residues, may be beneficial. For instance, a mixture of DCM/DMF/NMP has been suggested for difficult sequences.[9] Additionally, the use of chaotropic salts like LiCl in the coupling solution can help to break up secondary structures that may hinder the reaction site.[7][9]
Quantitative Data Summary
The following table summarizes the relative effectiveness of various coupling reagents, which is crucial when dealing with sterically hindered amino acids like this compound.
| Coupling Reagent Class | Examples | Relative Reactivity | Notes on Hindered Couplings | Potential Side Reactions |
| Carbodiimides | DIC, DCC, EDC | Moderate | Often require additives like HOBt or HOAt to improve efficiency and reduce racemization.[4][5] | N-acylurea formation, racemization.[4][8] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | High to Very High | Highly effective for sterically hindered amino acids.[2][4][5] HATU and COMU are often considered superior.[2][4] | Guanidinylation of the N-terminal amine if excess reagent is used.[2] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High | Excellent for routine and difficult couplings, including hindered residues.[1][2][5] PyAOP is particularly effective for N-methyl amino acids.[5] | Generally fewer side reactions compared to aminium salts. |
Experimental Protocols
Protocol: HATU-Mediated Double Coupling for this compound
This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes a standard Fmoc/tBu strategy.
-
Resin Preparation:
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-3-DL-Cpa-OH (3 equivalents relative to resin loading) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours with agitation.[7]
-
Take a small sample of resin beads and perform a Kaiser test to check for free amines.
-
-
Second Coupling (if necessary):
-
If the Kaiser test is positive (indicating incomplete coupling), drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Repeat the coupling step with a freshly prepared solution of activated Fmoc-3-DL-Cpa-OH (2 equivalents) for an additional 1-2 hours.
-
Perform another Kaiser test to confirm the completion of the reaction.
-
-
Washing and Capping (Optional but Recommended):
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times) and DCM (3 times).[7]
-
To block any unreacted amines, you can perform a capping step using a solution of acetic anhydride and DIPEA in DMF.
-
-
Continuation of Synthesis:
-
Proceed with the Fmoc deprotection of the newly added this compound to continue the peptide chain elongation.
-
Visualizations
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: 3-DL-Cpa-OH and Related Compounds
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of non-standard amino acids, focusing on 3-DL-Cpa-OH (2-amino-3-cyclopentylpropanoic acid) and clarifying its distinction from 3-(3-Carboxyphenyl)alanine.
Introduction
In peptide synthesis and drug development, researchers may encounter challenges with the solubility of modified amino acids. This guide addresses common issues and solutions for dissolving these compounds to ensure experimental success.
A point of clarification: The designation "this compound" is commonly used to refer to 3-Cyclopentyl-DL-alanine , which has the chemical name 2-amino-3-cyclopentylpropanoic acid .[1] This document will primarily focus on this compound. We will also briefly address 3-(3-Carboxyphenyl)alanine , a distinct molecule that is sometimes a source of confusion.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is the shorthand for 3-Cyclopentyl-DL-alanine (2-amino-3-cyclopentylpropanoic acid). It is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins. Its cyclopentyl group provides unique steric and hydrophobic properties. It is used as a building block in the synthesis of peptides and other organic molecules to develop new therapeutic agents and to study enzyme inhibition.[2]
Q2: I am having trouble dissolving this compound in aqueous solutions. Is this normal?
A2: Yes, it is common to experience solubility issues with this compound in purely aqueous solutions. Like many non-polar amino acid derivatives, it has low water solubility.
Q3: What are the recommended solvents for this compound?
A3: For stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice. For final experimental concentrations, co-solvents or specific formulations may be necessary, depending on the application.
Q4: How is 3-(3-Carboxyphenyl)alanine different from this compound?
A4: 3-(3-Carboxyphenyl)alanine is a different molecule with a carboxyphenyl group instead of a cyclopentyl group. Its chemical properties, including solubility, will differ. It has been primarily studied in the context of plant biosynthesis and metabolism.[3][4]
Troubleshooting Guide: Solubility of this compound
This guide provides step-by-step instructions to overcome common solubility challenges with this compound.
Issue 1: Compound will not dissolve in water or buffer.
-
Cause: The cyclopentyl side chain of this compound is hydrophobic, leading to poor solubility in aqueous media.
-
Solution Protocol:
-
Prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: 100% DMSO.
-
Procedure: Weigh the desired amount of this compound and add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mg/mL). Vortex or sonicate briefly to ensure complete dissolution. Store stock solutions at -20°C or -80°C.
-
-
Dilute the stock solution into your aqueous experimental medium.
-
Procedure: Add the required volume of the DMSO stock solution to your aqueous buffer or media. It is crucial to add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and prevent precipitation.
-
Note: Ensure the final concentration of DMSO in your experiment is compatible with your biological system (typically <0.5%).
-
-
Issue 2: Compound precipitates out of solution after dilution.
-
Cause: The final concentration of the compound in the aqueous medium exceeds its solubility limit, even with a small amount of co-solvent.
-
Solution Protocol:
-
Use a formulation with solubilizing agents. For in vivo or cell-based assays, more complex vehicles may be required.
-
Formulation 1 (with PEG400):
-
Dissolve this compound in polyethylene glycol 400 (PEG400).
-
-
Formulation 2 (with Tween 80):
-
Prepare a vehicle of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) in saline.
-
Add the this compound to this vehicle and vortex or sonicate to create a suspension or solution.
-
-
-
Adjust the pH. The solubility of amino acids can be influenced by pH. As they are zwitterionic, they are often least soluble at their isoelectric point. Adjusting the pH of the buffer away from the pI may increase solubility. This should be done cautiously to avoid degrading the compound or affecting the experiment.
-
Data Presentation
Physicochemical Properties
| Property | This compound (2-amino-3-cyclopentylpropanoic acid) | 3-(3-Carboxyphenyl)alanine |
| Molecular Formula | C₈H₁₅NO₂ | C₁₀H₁₁NO₄ |
| Molecular Weight | 157.21 g/mol [1][5] | 209.20 g/mol |
| Appearance | White to off-white solid powder | Not specified |
| XLogP3-AA | -0.8[1][5] | Not specified |
| CAS Number | 96539-87-6 (DL form)[1] | 2196-56-7[6] |
Experimental Protocols & Visualizations
General Workflow for Peptide Synthesis using a Modified Amino Acid
This workflow illustrates the general steps for incorporating a sparingly soluble amino acid like this compound into a peptide chain using solid-phase peptide synthesis (SPPS).
Biosynthetic Pathway of 3-(3-Carboxyphenyl)alanine
This diagram illustrates the proposed biosynthetic pathway for 3-(3-Carboxyphenyl)alanine in higher plants, starting from chorismic acid.[3]
References
- 1. 2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-2-Amino-3-cyclopentylpropanoic Acid [myskinrecipes.com]
- 3. Biosynthesis of phenylalanine, tyrosine, 3-(3-carbocyphenyl) alanine and 3-(3-carbocy-4-hydroxyphenyl) alanine in higher plants. Examples of the transformation possibilities for chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformations of 3-(3-carboxyphenyl)alanine in iris species. An example of diversity in catabolism of secondary plant products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylalanine,3-carboxy- | CAS#:2196-56-7 | Chemsrc [chemsrc.com]
optimizing reaction conditions for the synthesis of 2-amino-3-cyclopentylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3-cyclopentylpropanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-amino-3-cyclopentylpropanoic acid?
A1: The most prevalent methods for synthesizing α-amino acids with unique side chains, such as 2-amino-3-cyclopentylpropanoic acid, include the Strecker synthesis and the alkylation of glycine equivalents. The O'Donnell amino acid synthesis, which involves the alkylation of a benzophenone imine of a glycine ester under phase-transfer conditions, is a particularly versatile and widely used method for producing unnatural α-amino acids.[1][2]
Q2: How can I introduce the cyclopentyl group onto the amino acid backbone?
A2: In the context of the O'Donnell synthesis, the cyclopentyl group is typically introduced via alkylation of a glycine-derived Schiff base with a suitable electrophile, such as cyclopentylmethyl bromide. This reaction is often facilitated by a phase-transfer catalyst.[1][2]
Q3: What are the key steps in the O'Donnell synthesis for this specific amino acid?
A3: The synthesis can be broken down into three main stages:
-
Formation of the Schiff Base: Reaction of glycine ethyl ester with benzophenone to form the stable benzophenone imine of glycine ethyl ester.
-
Alkylation: Deprotonation of the Schiff base followed by alkylation with cyclopentylmethyl bromide under phase-transfer catalysis.
-
Hydrolysis: Acidic hydrolysis of the alkylated Schiff base to remove the protecting group and hydrolyze the ester, yielding the final 2-amino-3-cyclopentylpropanoic acid.[1][2]
Q4: How can I obtain an enantiomerically pure product?
A4: Enantiomerically pure 2-amino-3-cyclopentylpropanoic acid can be obtained through several strategies. One common approach is the use of a chiral phase-transfer catalyst during the alkylation step of the O'Donnell synthesis, which can induce asymmetry.[3] Alternatively, a chiral auxiliary can be employed.[4] Another method is the resolution of the racemic mixture, for example, by preferential crystallization of diastereomeric salts or through chiral chromatography.[5][6][7]
Troubleshooting Guides
Issue 1: Low Yield in the Alkylation Step
| Potential Cause | Recommended Solution |
| Incomplete deprotonation of the Schiff base. | Ensure the use of a sufficiently strong base (e.g., 50% aqueous NaOH) and an efficient phase-transfer catalyst (e.g., tetrabutylammonium bromide). The concentration of the base is critical for effective deprotonation at the interface of the biphasic system. |
| Low reactivity of the alkylating agent (cyclopentylmethyl bromide). | Increase the reaction temperature moderately (e.g., to 40-50 °C) to enhance the rate of alkylation. Prolonging the reaction time can also improve conversion. Ensure the cyclopentylmethyl bromide is of high purity and free from inhibitors. |
| Side reactions, such as dialkylation. | While monoalkylation is generally favored due to the decreased acidity of the product, dialkylation can occur.[2] Use a stoichiometric amount or a slight excess of the glycine Schiff base relative to the alkylating agent to minimize this. |
| Hydrolysis of the ester group on the Schiff base. | If using aqueous base, prolonged reaction times or high temperatures can lead to saponification. Monitor the reaction progress by TLC and aim for the shortest effective reaction time. Using a tert-butyl ester instead of an ethyl ester can offer greater stability against hydrolysis.[1] |
Issue 2: Difficulty in Hydrolyzing the Alkylated Schiff Base
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis of the imine. | Use a sufficiently concentrated acid (e.g., 3-6 M HCl) and ensure adequate heating (reflux) for a sufficient duration. Monitor the reaction by TLC until the starting material is fully consumed. |
| Product degradation during hydrolysis. | While acidic conditions are necessary, prolonged exposure to harsh conditions can lead to side reactions. Optimize the reaction time and temperature to find a balance between complete hydrolysis and minimal degradation. |
| Formation of an emulsion during workup. | After hydrolysis, the workup can sometimes lead to emulsions. The addition of a saturated brine solution can help to break up emulsions and improve phase separation. |
Issue 3: Impure Product After Purification
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials. | Optimize the reaction conditions (time, temperature, stoichiometry) for each step to ensure complete conversion. Monitor reactions closely by TLC. |
| Co-elution of impurities during chromatography. | If using column chromatography for purification, experiment with different solvent systems to improve the separation of the desired product from impurities. For amino acids, ion-exchange chromatography can be a very effective purification technique. |
| Residual benzophenone from hydrolysis. | After acidic hydrolysis, the benzophenone by-product is typically removed by extraction with an organic solvent (e.g., diethyl ether or dichloromethane) from the acidic aqueous solution containing the protonated amino acid. Perform multiple extractions to ensure its complete removal. |
| Racemic mixture instead of a single enantiomer. | If an asymmetric synthesis was attempted, low enantiomeric excess may be due to an ineffective chiral catalyst or auxiliary. Screen different chiral catalysts or auxiliaries and optimize the reaction conditions (temperature, solvent) for stereoselectivity. Chiral HPLC can be used to determine the enantiomeric excess. |
Experimental Protocols
Key Experiment: O'Donnell Alkylation for Racemic 2-Amino-3-cyclopentylpropanoic Acid
-
Formation of N-(Diphenylmethylene)glycine Ethyl Ester (Schiff Base):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine glycine ethyl ester hydrochloride, benzophenone, and toluene.
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the imine.
-
Remove the solvent under reduced pressure and purify the resulting Schiff base, for example, by distillation or chromatography.
-
-
Alkylation with Cyclopentylmethyl Bromide:
-
Dissolve the N-(diphenylmethylene)glycine ethyl ester in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
To this mixture, add an aqueous solution of a strong base (e.g., 50% NaOH) and cyclopentylmethyl bromide.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude alkylated Schiff base.
-
-
Hydrolysis to 2-Amino-3-cyclopentylpropanoic Acid:
-
To the crude alkylated Schiff base, add an aqueous solution of a strong acid (e.g., 3 M HCl).
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove the benzophenone by-product.
-
The aqueous layer containing the amino acid can be purified by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.
-
Data Presentation
Table 1: Hypothetical Optimization of the Alkylation Reaction Yield
| Entry | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 50% NaOH | 5 | 25 | 12 | 65 |
| 2 | 50% NaOH | 10 | 25 | 12 | 75 |
| 3 | 50% NaOH | 10 | 40 | 8 | 85 |
| 4 | 30% NaOH | 10 | 40 | 8 | 55 |
| 5 | 50% KOH | 10 | 40 | 8 | 82 |
Visualizations
Caption: Workflow for the synthesis of 2-amino-3-cyclopentylpropanoic acid.
References
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 3. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
preventing side reactions during the incorporation of 3-DL-Cpa-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the incorporation of 3-(4-chloro-DL-phenyl)-lactic acid (3-DL-Cpa-OH) into peptide and other molecular structures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its incorporation challenging?
This compound is an α-hydroxy acid, meaning it has a hydroxyl group instead of an amino group on the α-carbon adjacent to the carboxylic acid. When incorporated into a peptide-like chain, it forms an ester bond, creating a depsipeptide. The primary challenges during its incorporation are preventing side reactions such as racemization at the chiral center, self-condensation into a cyclic dimer (lactide), and ensuring efficient ester bond formation, which can be more sluggish than peptide bond formation.
Q2: What are the most common side reactions when incorporating this compound?
The primary side reactions of concern are:
-
Lactide Formation: Two molecules of this compound can react with each other to form a stable six-membered cyclic diester, known as a lactide. This is a common side reaction for α-hydroxy acids, especially under activating conditions, and can lead to termination of the growing chain.[1][2][3]
-
Racemization: Although generally less susceptible to racemization than α-amino acids, the chiral center of this compound can still undergo epimerization during the activation of the carboxylic acid, leading to a mixture of diastereomers in the final product.[4][5]
-
N-acylurea Formation: When using carbodiimide-based coupling reagents (e.g., DCC, DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and acts as a terminating capping group.[6][7]
-
Incomplete Coupling: Ester bond formation is often slower than amide bond formation. Incomplete or slow coupling can lead to deletion sequences in the final product.
Q3: How can I minimize lactide formation?
To minimize the formation of the lactide dimer, consider the following strategies:
-
Control Stoichiometry: Use a minimal excess of this compound during the coupling step.
-
Maintain Low Temperature: Perform the coupling reaction at 0°C or room temperature, as higher temperatures can promote self-condensation.[2][3]
-
Choose Appropriate Activation Method: Use a pre-activation time that is sufficient to activate the acid but not so long that it allows for significant dimerization before the nucleophile is introduced.
Q4: What is the best method for coupling this compound to a resin or a peptide chain?
There are several effective methods, with the choice depending on the specific context of your synthesis (e.g., solid-phase vs. solution-phase, nature of the nucleophile). The most common and recommended methods are:
-
Carbodiimide Coupling with a DMAP Catalyst: This is a widely used method for esterification in solid-phase synthesis. The use of N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is effective for coupling this compound to a hydroxyl-functionalized resin or the N-terminus of a peptide.[4][8][9]
-
Mitsunobu Reaction: This reaction is highly effective for forming esters from a carboxylic acid and an alcohol. It proceeds with inversion of configuration at the alcohol's chiral center. This method is particularly useful in solution-phase synthesis but requires careful purification to remove byproducts like triphenylphosphine oxide.[10][11][12][13]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Activation | Switch to a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA, although these are primarily designed for amide bond formation, they can be adapted for esterification. For carbodiimide methods, ensure the quality of the DIC and add a catalytic amount of DMAP. | Ester formation can be sluggish. More powerful activating agents or the use of a specific esterification catalyst like DMAP can enhance the reaction rate.[8][9] |
| Steric Hindrance | Increase the coupling time (e.g., from 2 hours to 4-6 hours or overnight). Consider a double coupling step. | The bulky chlorophenyl group may sterically hinder the reaction site, requiring longer reaction times or a second exposure to the activated acid to ensure complete reaction. |
| Aggregation on Solid Support | Switch to a more polar solvent system (e.g., NMP instead of or mixed with DCM) or use a resin with better swelling properties (e.g., ChemMatrix®). | Poor solvation of the growing chain on the solid support can lead to aggregation and inaccessible reactive sites.[5] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Racemization | Use a coupling method known to suppress racemization. For carbodiimide methods, the addition of an additive like OxymaPure® can be beneficial.[5] Avoid strong bases and elevated temperatures. Analyze the product using chiral HPLC to quantify the extent of racemization. | The α-proton of the activated α-hydroxy acid can be abstracted, leading to a loss of stereochemical integrity. Additives can form active esters that are less prone to racemization.[4][5] |
| Lactide Dimer Formation | Pre-activate the this compound for a shorter period before adding it to the resin/peptide. Ensure the reaction temperature is kept at or below room temperature. | Minimizing the time the activated acid exists in solution before reacting with the target nucleophile reduces the opportunity for self-reaction.[1][2][3] |
| N-acylurea Adduct | Use an additive such as HOBt or OxymaPure® with your carbodiimide reagent. These additives convert the O-acylisourea intermediate to an active ester, which is less prone to rearrangement.[6][7] | The rearrangement to N-acylurea is a common side reaction with carbodiimides that can be suppressed by trapping the reactive intermediate.[6][7] |
Experimental Protocols
Protocol 1: DIC/DMAP Mediated Esterification on Solid-Phase
This protocol describes the coupling of this compound onto a resin-bound peptide with a free N-terminal hydroxyl group (for example, after incorporation of a hydroxy-containing amino acid).
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in dichloromethane (DCM, 2 mL) for 30 minutes in a peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents, 0.15 mmol, 32.2 mg), and 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, 0.005 mmol, 0.6 mg) in DCM (1 mL).
-
Activation and Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.15 mmol, 23.5 µL) to the solution from step 2. Immediately add the activated solution to the swollen resin.
-
Reaction: Agitate the reaction mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 2 mL), Dimethylformamide (DMF) (3 x 2 mL), and finally DCM (3 x 2 mL).
-
Confirmation: Perform a test cleavage on a small amount of resin to confirm the mass of the product via LC-MS.
Protocol 2: Mitsunobu Reaction for Solution-Phase Esterification
This protocol is for coupling this compound to a primary or secondary alcohol in solution.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the alcohol (1 equivalent), this compound (1.5 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualizations
References
- 1. ulipolymer.com [ulipolymer.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. Carbodiimide Reagents for Peptide Synthesis & Crosslinking [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
troubleshooting aggregation of peptides containing 2-amino-3-cyclopentylpropanoic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with peptides incorporating the non-polar amino acid, 2-amino-3-cyclopentylpropanoic acid (Cpa). Given its hydrophobic cyclopentyl side chain, peptides containing Cpa are prone to aggregation, which can pose significant challenges during synthesis, purification, and in final applications.
Frequently Asked Questions (FAQs)
Q1: What is 2-amino-3-cyclopentylpropanoic acid (Cpa), and why does it increase peptide aggregation risk?
2-amino-3-cyclopentylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclopentyl group attached to the β-carbon of alanine.[1] This bulky and highly hydrophobic side chain significantly increases the peptide's overall hydrophobicity.[2] Hydrophobic interactions are a primary driver of peptide self-association and aggregation, where peptide chains cluster together to minimize contact with aqueous environments, often leading to the formation of insoluble β-sheet structures.[3][4][5]
Q2: How can I predict the aggregation potential of my Cpa-containing peptide sequence?
While precise prediction is difficult, you can estimate the risk based on several factors:
-
Hydrophobicity: A high content of hydrophobic residues, including Cpa, leucine, valine, and phenylalanine, increases aggregation propensity.[5][6]
-
Net Charge: Peptides with a low net charge at a given pH are more likely to aggregate because electrostatic repulsion between chains is minimal. Calculate the net charge at your working pH to assess this risk.[7][8]
-
Sequence: Specific "aggregation-prone regions" (APRs), often short sequences of 5-10 amino acids, can act as nucleation points for aggregation.[5][9] The presence of β-branched amino acids can sometimes worsen this effect.[4]
Several algorithms and web-based tools (e.g., TANGO, AGGRESCAN) can help identify APRs based on the primary sequence, although they may not be specifically parameterized for non-natural amino acids like Cpa.[5]
Q3: What is the best way to store a lyophilized Cpa-containing peptide?
For long-term stability, lyophilized peptides should be stored at -20°C or preferably -80°C in a tightly sealed container with a desiccant to protect against moisture.[10][11] Avoid frequent opening of the vial to minimize condensation and exposure to air, which can promote oxidation of sensitive residues like Met, Cys, or Trp.[12][13]
Q4: Should I be concerned about repeated freeze-thaw cycles for my dissolved Cpa-peptide solution?
Yes, repeated freeze-thaw cycles should be avoided.[10] These cycles can create ice-water interfaces that induce mechanical stress on the peptide, potentially leading to denaturation and accelerated aggregation.[8][10] It is highly recommended to aliquot the peptide stock solution into single-use volumes before freezing.[11]
Troubleshooting Guide
Problem 1: Poor Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)
Symptom: The resin fails to swell properly, and you observe incomplete coupling or Fmoc-deprotection, as indicated by a positive Kaiser test after a coupling step.[3][11]
Cause: This is a classic sign of on-resin aggregation, where peptide chains associate with each other, hindering the access of reagents to the reactive sites.[3]
Solutions:
-
Solvent Modification: Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to help disrupt hydrogen bonds.[3][14]
-
Disrupting Agents: Add chaotropic salts (e.g., LiCl) or "magic mixture" (ethylene carbonate/nonionic detergents) to the reaction solvent.[3]
-
Elevated Temperature: Perform coupling reactions at a higher temperature (e.g., 50-75°C), which can provide enough energy to break up aggregates. Microwave peptide synthesizers are particularly effective for this.[3][14]
-
Special Reagents:
-
Structural Disruption: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or use pseudoproline dipeptides at strategic locations to disrupt the formation of secondary structures that lead to aggregation.[3]
Problem 2: The Purified, Lyophilized Peptide Fails to Dissolve
Symptom: The peptide powder forms a suspension or visible particles in your chosen aqueous buffer and does not clarify even after vortexing or sonication.
Cause: The high hydrophobicity conferred by Cpa and other non-polar residues leads to very low aqueous solubility. The peptide is likely aggregated in the solid state.
Solutions: The key is to follow a systematic solubilization strategy, starting with a very small amount of peptide.[7][12]
Problem 3: Peptide Solution Becomes Cloudy or Precipitates Over Time
Symptom: A freshly prepared, clear peptide solution turns cloudy, forms a gel, or shows visible precipitate after a period of incubation.[11][15]
Cause: The peptide is aggregating in solution. This can be triggered by factors like temperature, pH, ionic strength, or concentration.[8][10]
Solutions:
| Strategy | Action | Rationale | Citations |
| Optimize pH | Adjust the buffer pH to be at least 1-2 units away from the peptide's isoelectric point (pI). | Maximizes the net charge on the peptide, increasing electrostatic repulsion between molecules to prevent them from associating. | [8] |
| Adjust Ionic Strength | Empirically test different salt concentrations (e.g., 50 mM to 500 mM NaCl). | Salt can either screen charges (promoting aggregation) or stabilize the native state. The optimal concentration is peptide-dependent. | [10][11] |
| Reduce Concentration | Work with the lowest peptide concentration that is feasible for your experiment. | Reduces the probability of intermolecular encounters that lead to aggregation. | [8][10] |
| Use Additives/Excipients | Include stabilizers in your buffer. Common options include arginine, sugars (trehalose), polyols (glycerol), or low concentrations of non-ionic surfactants (Polysorbate 20). | These molecules can reduce intermolecular interactions, prevent surface-induced aggregation, or stabilize the peptide's desired conformation. | [8][11][16] |
| Control Temperature | Store solutions at recommended temperatures (e.g., 4°C for short-term, -80°C for long-term) and avoid elevated temperatures unless they are known to disrupt aggregates for your specific peptide. | Temperature can affect both the rate of aggregation and the conformational stability of the peptide. | [8][10] |
Experimental Protocols
Protocol 1: General Protocol for Peptide Solubilization
This protocol provides a systematic approach to dissolving a new or difficult peptide.[7][10][12]
-
Preparation: Use a small, accurately weighed aliquot of the lyophilized peptide (e.g., <1 mg) for initial testing.[7] Allow the vial to warm to room temperature before opening.[11]
-
Initial Solvent Test (Water): Add a volume of sterile, distilled water to achieve a target concentration (e.g., 1-2 mg/mL).[12][13] Vortex gently. If the solution is clear, the peptide is soluble.
-
pH Modification (if insoluble in water):
-
Calculate the peptide's theoretical net charge at pH 7.[17]
-
For basic peptides (net charge > 0): Add small, stepwise aliquots of 10% acetic acid or 0.1% TFA, vortexing between additions.[6][17]
-
For acidic peptides (net charge < 0): Add small, stepwise aliquots of 0.1 M ammonium bicarbonate or dilute (e.g., 1%) ammonium hydroxide, vortexing between additions.[6][12]
-
-
Organic Solvent Test (if insoluble with pH adjustment):
-
Use a fresh aliquot of peptide. Add a minimal volume of an organic solvent like DMSO or DMF (e.g., 20-50 µL) to dissolve the peptide completely.[6][12]
-
Crucially, add the desired aqueous buffer to the peptide-organic solution dropwise while continuously vortexing. [10] Adding the buffer too quickly will cause the peptide to crash out of solution.
-
-
Physical Disruption (if needed): Briefly sonicate the peptide solution in an ice bath (e.g., 3 cycles of 10-15 seconds) to help break up small, persistent aggregates.[7]
-
Final Clarification: Before use, centrifuge the stock solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates.[10] Carefully transfer the supernatant to a new, sterile tube.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Fluorescence Assay
This assay is used to detect the formation of amyloid-like fibrils, which are characterized by cross-β-sheet structures.[5]
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in sterile water. Protect from light and store at 4°C.
-
Assay Buffer: Prepare the buffer in which you want to test aggregation (e.g., PBS, pH 7.4).
-
Peptide Stock Solution: Prepare a concentrated stock of your Cpa-containing peptide using the solubilization protocol above. Determine its concentration accurately via UV-Vis absorbance or other quantitative methods.
-
-
Assay Setup:
-
Work in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
In each well, combine the assay buffer and the ThT stock solution to achieve a final ThT concentration of 10-25 µM.
-
Initiate the aggregation by adding the peptide stock solution to each well to reach the desired final peptide concentration (e.g., 10-100 µM). Mix gently.
-
Include negative controls (buffer + ThT only) and positive controls if available.
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a constant temperature (e.g., 37°C). To accelerate aggregation, intermittent shaking (e.g., 1 minute of shaking every 10 minutes) can be programmed.
-
Record the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for several hours or days.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the fluorescence intensity versus time. A sigmoidal curve, with a lag phase, an exponential growth phase, and a plateau, is characteristic of amyloid fibril formation.[5]
-
References
- 1. 2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 229579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 17. biobasic.com [biobasic.com]
Technical Support Center: Purification of Peptides Containing 3-DL-Cpa-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 3-(4-chlorophenyl)-DL-alanine (3-DL-Cpa-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound so difficult to purify?
The primary challenge stems from the physicochemical properties of this compound. The chlorophenyl group imparts significant hydrophobicity to the peptide. This increased hydrophobicity can lead to:
-
Poor Solubility: Peptides with high hydrophobicity often have low solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This can cause the peptide to precipitate during purification, leading to low yields.
-
Aggregation: Hydrophobic peptides have a strong tendency to aggregate, forming larger, often insoluble structures.[1] Aggregation can result in peak broadening in HPLC chromatograms and make it difficult to achieve baseline separation from impurities.
-
Strong Retention in RP-HPLC: The hydrophobic nature of this compound causes strong interactions with the stationary phase of C18 columns, requiring high concentrations of organic solvent for elution. This can lead to co-elution with other hydrophobic impurities.
Q2: What are the most common impurities I can expect in my crude peptide sample?
Following solid-phase peptide synthesis (SPPS) and cleavage, your crude product will likely contain a mixture of the target peptide and several process-related impurities. These can include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.
-
Truncated Sequences: Peptides that were not fully elongated during synthesis.
-
Incompletely Deprotected Peptides: Peptides still carrying protecting groups on some amino acid side chains.
-
By-products from Cleavage: Scavengers and their adducts formed during the cleavage of the peptide from the resin.[2]
-
Diastereomers: Since this compound is a racemic mixture (DL), your synthesis will produce diastereomeric peptides if other chiral amino acids are present. These can be particularly challenging to separate.
Q3: What is the expected yield and purity for a peptide containing this compound?
The yield and purity are highly dependent on the peptide sequence, length, and the purification method employed. For highly hydrophobic peptides, yields can be low, sometimes less than 1% with standard HPLC protocols, especially for longer sequences.[1] However, with optimized methods, it is possible to achieve purities of >95%. The following table summarizes typical yields and purities for different purification methods for hydrophobic peptides.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Reference |
| Standard RP-HPLC (C18) | 85-98 | <1 - 30 | [1] |
| Optimized RP-HPLC (C4/C8/Diphenyl) | 90-99 | 10-50 | [1] |
| Water Precipitation & Ether Wash | >95 | 18-23 | [1] |
| Solid-Phase Extraction (SPE) | 90-97 | 6-70 | [3][4] |
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of your this compound-containing peptide.
Problem 1: My peptide is insoluble in the initial mobile phase for RP-HPLC.
This is a common issue due to the high hydrophobicity of the peptide.
Troubleshooting Workflow for Solubility Issues
Caption: Workflow for troubleshooting peptide solubility issues.
Detailed Protocol: Sample Preparation for RP-HPLC
-
Initial Dissolution: Weigh a small amount of your crude peptide and attempt to dissolve it in the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Strong Solvent: If insoluble, dissolve the crude peptide in a minimal volume of 100% DMSO or DMF.[4]
-
Slow Dilution: While vortexing, slowly add the aqueous mobile phase to the dissolved peptide solution. This gradual change in solvent polarity can help keep the peptide in solution.[4]
-
Sonication: If the solution is cloudy, sonicate it for a few minutes in a bath sonicator. This can help break up aggregates.
-
Modified Mobile Phase: If precipitation still occurs, prepare a new initial mobile phase with a higher percentage of organic solvent (e.g., 20% acetonitrile).
Problem 2: My peptide shows poor peak shape (broadening, tailing) or does not elute from the C18 column.
This indicates a very strong interaction between your hydrophobic peptide and the C18 stationary phase.
Troubleshooting Workflow for Poor Chromatography
Caption: Workflow for improving poor chromatographic performance.
Detailed Protocol: Optimized RP-HPLC for Hydrophobic Peptides
-
Column Selection:
-
Mobile Phase:
-
Aqueous (Phase A): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Organic (Phase B): 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient Optimization:
-
Scouting Run: Perform an initial run with a steep gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution concentration of your peptide.
-
Shallow Gradient: Based on the scouting run, design a shallow gradient around the elution point. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 40% to 80% B over 60 minutes.
-
-
Alternative Organic Modifiers:
-
If peak shape is still poor, replace acetonitrile with isopropanol or n-propanol. These can improve the solubility of hydrophobic peptides in the mobile phase. A common mobile phase B would be a 1:1 mixture of acetonitrile and isopropanol with 0.1% TFA.
-
Problem 3: The yield of my purified peptide is very low.
Low yield can be due to insolubility, aggregation, or losses during the purification process. If optimized RP-HPLC still results in low yield, consider alternative purification strategies.
Alternative Purification Strategies
Caption: Alternative purification strategies for low-yield peptides.
Detailed Protocol: Water Precipitation and Ether Wash
This method is particularly useful for highly hydrophobic peptides that are difficult to purify by HPLC.[1]
-
Cleavage: After cleaving the peptide from the resin with a standard TFA cocktail, filter the resin and collect the filtrate.
-
Precipitation in Water: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold water with stirring. The hydrophobic peptide should precipitate out of the aqueous solution.[6]
-
Collection: Collect the precipitate by centrifugation.
-
Resuspension and Lyophilization: Resuspend the pellet in a suitable solvent mixture where it is soluble (e.g., 60% acetonitrile in water) and lyophilize.[6]
-
Ether Wash: Wash the lyophilized powder with cold diethyl ether to remove organic scavengers and other small molecule impurities.[1]
-
Final Product: Dry the peptide pellet under vacuum to obtain the purified product.
Detailed Protocol: Solid-Phase Extraction (SPE) Cleanup
SPE can be a rapid method for removing many impurities and can be used as a standalone purification step or prior to RP-HPLC.[3][7]
-
Cartridge Selection: Use a C18 or C8 SPE cartridge.
-
Conditioning: Condition the cartridge with 100% acetonitrile, followed by equilibration with the initial loading buffer (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Loading: Dissolve the crude peptide in the loading buffer (using DMSO if necessary, as described in Problem 1) and load it onto the cartridge.
-
Washing: Wash the cartridge with the loading buffer to remove hydrophilic impurities.
-
Elution: Elute the peptide with a stepwise gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80%).
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure peptide.
By following these troubleshooting guides and protocols, researchers can overcome the significant challenges associated with the purification of peptides containing the hydrophobic unnatural amino acid this compound and achieve the desired purity and yield for their research and development needs.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology | Semantic Scholar [semanticscholar.org]
addressing racemization of 2-amino-3-cyclopentylpropanoic acid during synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the synthesis of 2-amino-3-cyclopentylpropanoic acid and its incorporation into peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of 2-amino-3-cyclopentylpropanoic acid?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, like the desired L- or D- form of 2-amino-3-cyclopentylpropanoic acid, converts into a mixture of both enantiomers. This loss of stereochemical integrity is a significant issue in drug development as the different enantiomers can have vastly different biological activities, and the presence of the undesired enantiomer can lead to reduced efficacy or adverse side effects.
Q2: What is the primary mechanism of racemization during peptide bond formation involving 2-amino-3-cyclopentylpropanoic acid?
A2: The most common mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Reprotonation can then occur from either side, resulting in a mixture of L and D isomers. A secondary, less common mechanism is the direct enolization of the activated carboxylic acid by a base.[1][2][3]
Q3: How does the cyclopentyl group of 2-amino-3-cyclopentylpropanoic acid influence its susceptibility to racemization?
A3: The bulky cyclopentyl group can exert steric hindrance around the chiral center.[4][5][6] This steric bulk can influence the rate of racemization. On one hand, it might hinder the approach of the base to the α-proton, potentially reducing racemization via the direct enolization pathway. On the other hand, it could also influence the stability and reactivity of the oxazolone intermediate. The exact effect would depend on the specific reaction conditions and the conformation of the molecule.
Q4: Which factors have the most significant impact on racemization during the synthesis of peptides containing 2-amino-3-cyclopentylpropanoic acid?
A4: Several factors can significantly influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization. Uronium/aminium-based reagents (e.g., HBTU, HATU) and phosphonium-based reagents (e.g., PyBOP, PyAOP) generally lead to less racemization.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) is highly recommended, especially when using carbodiimides. These additives form active esters that are more reactive towards the amine component and less prone to racemization.
-
Base: The choice and amount of base are crucial. Strong, sterically unhindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can increase the rate of racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization. Therefore, it is advisable to perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature) whenever possible.
-
Solvent: The polarity of the solvent can also play a role, with non-polar solvents sometimes favoring lower racemization rates.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High degree of racemization detected in the final product. | Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | - Add an anti-racemization additive such as HOBt, HOAt, or OxymaPure. - Switch to a phosphonium-based (e.g., PyBOP, PyAOP) or a uronium/aminium-based (e.g., HBTU, HATU) coupling reagent. |
| The base used is too strong or sterically unhindered. | - Replace strong bases like DIEA or TEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. | |
| High reaction temperature. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C). This is especially important for sterically hindered amino acids where coupling might be slower. | |
| Prolonged activation time of the carboxylic acid. | - Minimize the pre-activation time of the amino acid before adding the amine component. In-situ activation is often preferred. | |
| The N-terminal protecting group promotes oxazolone formation. | - For N-acyl protected amino acids, racemization is more likely. Urethane-based protecting groups like Boc and Fmoc are generally better at suppressing racemization. | |
| Low coupling yield with 2-amino-3-cyclopentylpropanoic acid. | Steric hindrance from the cyclopentyl group slowing down the reaction. | - Use a more powerful coupling reagent like HATU or COMU. - Increase the reaction time or temperature slightly, while carefully monitoring for racemization. - Consider a double coupling protocol. |
| Peptide aggregation. | - Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO). | |
| Difficulty in separating diastereomers. | Inefficient purification method. | - Employ chiral chromatography (HPLC or SFC) for the purification of the final product or key intermediates. |
Experimental Protocols
Protocol 1: General Procedure for Fmoc-Solid Phase Peptide Synthesis (SPPS) with Reduced Racemization
This protocol outlines a general procedure for coupling Fmoc-protected 2-amino-3-cyclopentylpropanoic acid on a solid support, designed to minimize racemization.
Materials:
-
Fmoc-protected 2-amino-3-cyclopentylpropanoic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling:
-
Dissolve Fmoc-2-amino-3-cyclopentylpropanoic acid (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric excess of 2-amino-3-cyclopentylpropanoic acid derivatives. The exact conditions may need to be optimized.
Materials:
-
Sample of 2-amino-3-cyclopentylpropanoic acid (or its derivative)
-
Chiral HPLC column (e.g., polysaccharide-based like CHIRALPAK® series, or macrocyclic glycopeptide-based like CHIROBIOTIC™ series)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for the separation of amino acids. Polysaccharide-based and macrocyclic glycopeptide-based columns are good starting points.[7][8][9]
-
Mobile Phase Selection:
-
For normal phase chromatography, a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. Small amounts of additives like TFA or DEA can be used to improve peak shape.
-
For reversed-phase chromatography, a mixture of water/buffer and an organic modifier (e.g., acetonitrile or methanol) is used.
-
-
Method Development:
-
Start with a typical mobile phase composition (e.g., 90:10 hexane:isopropanol for normal phase) and a flow rate of 1 mL/min.
-
Inject the sample and observe the chromatogram.
-
Optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.
-
-
Quantification: Once the enantiomers are baseline separated, calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Data Summary
The following tables summarize the general impact of various reaction parameters on the racemization of amino acids during peptide synthesis. Note that this is generalized data and the specific values for 2-amino-3-cyclopentylpropanoic acid may vary.
Table 1: Influence of Coupling Reagents and Additives on Racemization
| Coupling Reagent/Additive | Propensity for Racemization | Coupling Efficiency | Notes |
| DIC / HOBt | Low to Moderate | Good | A classic and cost-effective combination. |
| DIC / OxymaPure | Very Low | Very Good | Generally considered superior to HOBt in suppressing racemization and improving efficiency. |
| HBTU / DIEA | Low | Very Good | A common and effective combination, but the choice of base is critical. |
| HATU / DIEA or Collidine | Very Low | Excellent | Highly efficient, recommended for difficult or sterically hindered couplings. |
| PyBOP / DIEA | Low | Very Good | A reliable phosphonium-based reagent. |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity | General Effect on Racemization |
| Triethylamine (TEA) | Low | High | High tendency to cause racemization. |
| Diisopropylethylamine (DIEA) | High | High | Can cause racemization, especially with sensitive amino acids. |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Generally a better choice than TEA and DIEA for minimizing racemization. |
| 2,4,6-Collidine | High | Moderate | Often the preferred base for minimizing racemization due to its high steric hindrance. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decreasing order of reactivity toward nucleophilic addition to carbonyl g.. [askfilo.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. mdpi.com [mdpi.com]
stability of 3-DL-Cpa-OH in different solvents and pH conditions
This technical support center provides guidance on the stability of 3-DL-Cpa-OH in various solvents and pH conditions. It is intended for researchers, scientists, and drug development professionals to troubleshoot and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many amino acid derivatives, is primarily influenced by pH, the type of solvent or buffer system used, temperature, light exposure, and the presence of oxidizing agents.[1] Degradation can occur through pathways such as hydrolysis, oxidation, and photolysis.[2][3]
Q2: What is a forced degradation study and why is it important for this compound?
A2: A forced degradation study, or stress testing, involves subjecting the compound to harsh conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[2] This is crucial for developing and validating a stability-indicating analytical method that can accurately quantify this compound in the presence of its degradants.[2][4] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
Q3: What are the expected degradation pathways for this compound?
A3: As an amino acid analogue, this compound is susceptible to degradation pathways common to amino acids. These include deamination (loss of the amino group), and decarboxylation (loss of the carboxyl group), particularly under thermal stress. The primary amino group can also react with excipients or other molecules. Oxidation of the molecule is also a potential degradation pathway.
Q4: How should I prepare stock solutions of this compound for stability studies?
A4: For initial assessments, it is recommended to prepare stock solutions in a high-purity solvent in which this compound is freely soluble and stable, such as DMSO or a suitable buffer. The choice of solvent should be carefully considered as it can influence degradation kinetics. For aqueous stability studies, stock solutions should be prepared fresh and diluted into the desired pH buffers.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of this compound in my aqueous formulation at neutral pH.
-
Possible Cause: Amino acid derivatives can be susceptible to microbial contamination in non-sterile aqueous solutions at neutral pH. Microbial enzymes can degrade the compound.
-
Troubleshooting Steps:
-
Ensure all buffers and solutions are sterile-filtered.
-
Work in a sterile environment (e.g., a laminar flow hood) when preparing solutions.
-
Consider adding a bacteriostatic agent if compatible with your experimental design.
-
Perform a microbial limit test on your formulation.
-
Issue 2: I am seeing multiple, unexpected peaks in my chromatogram after storing my sample.
-
Possible Cause: This could be due to the formation of multiple degradation products, interaction with excipients, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to identify the expected degradation products.
-
Analyze a placebo formulation (containing all excipients except this compound) that has been subjected to the same stress conditions to identify peaks originating from excipient degradation.
-
Evaluate the specificity of your analytical method to ensure it can resolve the parent compound from all degradation products.
-
Issue 3: My mass balance in the stability study is below 95%.
-
Possible Cause: A low mass balance suggests that not all degradation products are being detected by the analytical method. This could be because they do not have a chromophore for UV detection, are volatile, or are irreversibly adsorbed to the container.
-
Troubleshooting Steps:
-
Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in parallel with UV detection.
-
Analyze the headspace of the sample vial for volatile degradants using gas chromatography (GC).
-
Investigate potential interactions with the container material. Consider using different types of vials (e.g., glass vs. polypropylene).
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is intended to be illustrative of a typical stability profile for a similar molecule and should be confirmed by experimental studies.
| Stress Condition | Solvent/Medium | Temperature | Duration | % Degradation (Hypothetical) | Major Degradants (Hypothetical) |
| Acid Hydrolysis | 0.1 N HCl | 60 °C | 24 hours | 12% | Deamination Product |
| Base Hydrolysis | 0.1 N NaOH | 60 °C | 8 hours | 18% | Racemization Product, Decarboxylation Product |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 15% | N-oxide, Hydroxylated species |
| Thermal | Solid State | 80 °C | 7 days | 8% | Dimer, Decarboxylation Product |
| Photostability | Aqueous Solution | Room Temp | 24 hours (ICH Q1B) | 5% | Photolytic adducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 7 days.
-
At appropriate time points, withdraw a sample, dissolve it in mobile phase to a known concentration, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in water) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve this compound from its degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Troubleshooting Logic for Stability Studies.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
Technical Support Center: Guide to Deprotection of Fmoc-3-DL-Cpa-OH
This guide provides researchers, scientists, and drug development professionals with technical support for the deprotection of Fmoc-3-(4-chlorophenyl)-DL-alanine (Fmoc-3-DL-Cpa-OH) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the standard reagent for the deprotection of Fmoc-3-DL-Cpa-OH?
A1: The standard and most widely used reagent for the deprotection of Fmoc-amino acids, including Fmoc-3-DL-Cpa-OH, is a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1][2] This mild basic condition is generally effective for removing the Fmoc group without cleaving the peptide from most resins.[3]
Q2: Does the 4-chloro substitution on the phenyl ring of Fmoc-3-DL-Cpa-OH affect the deprotection reaction?
A2: While Fmoc-3-DL-Cpa-OH is amenable to standard deprotection protocols, the presence of a halogen on the phenyl ring can sometimes present challenges. In cases of slow or incomplete deprotection, a stronger base cocktail may be required to improve the yield.[4]
Q3: What are the common side reactions to be aware of during the deprotection of Fmoc-3-DL-Cpa-OH?
A3: The common side reactions are consistent with those for other Fmoc-amino acids in SPPS and include:
-
Aspartimide formation: If an adjacent residue is aspartic acid, the backbone amide can attack the side-chain ester under basic conditions.[5]
-
Diketopiperazine (DKP) formation: Cyclization of the N-terminal dipeptide can occur, leading to cleavage from the resin. This is particularly problematic for sequences containing proline.
-
Racemization: The basic conditions can potentially lead to the epimerization of the chiral center.[6]
Q4: How can I monitor the completion of the deprotection reaction?
A4: The completion of the Fmoc deprotection can be monitored using several methods:
-
UV-Vis Spectroscopy: The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be detected by UV absorbance at approximately 301 nm.[7] This method can be used for quantitative analysis of deprotection kinetics.[8][9]
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines on the resin. A positive result (blue beads) indicates successful deprotection.[2]
Q5: Are there alternative reagents for the deprotection of Fmoc-3-DL-Cpa-OH if I encounter issues?
A5: Yes, if you experience incomplete deprotection with the standard piperidine/DMF solution, you can consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[4][7] A common alternative cocktail is a mixture of DBU and piperidine in DMF.[4][10] Piperazine in combination with DBU has also been reported as a rapid and efficient deprotection solution.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Positive Kaiser test after extended reaction time or low yield of the final peptide) | Steric hindrance due to peptide sequence or aggregation. | Increase the deprotection time or perform a second deprotection step. Consider using a stronger deprotection reagent such as 2% DBU / 2% piperidine in DMF.[4] |
| Poor resin swelling. | Ensure the resin is adequately swelled in DMF for at least 30 minutes before deprotection. | |
| Degraded piperidine. | Use fresh, high-purity piperidine for the deprotection solution. | |
| Presence of Deletion Peptides in Final Product (Confirmed by Mass Spectrometry) | Incomplete Fmoc removal in a previous cycle. | Optimize the deprotection protocol by increasing time or using a stronger base cocktail. Ensure thorough washing between deprotection and coupling steps. |
| Side Product Formation (e.g., Aspartimide) | Prolonged exposure to basic conditions. | Minimize the deprotection time required for complete Fmoc removal. For sequences prone to aspartimide formation, consider using a milder base or protective group strategies. |
| Racemization | Excessive exposure to strong base. | Use the mildest effective deprotection conditions. Ensure that the C-terminal amino acid is coupled efficiently to minimize exposure to the base during subsequent cycles. |
Quantitative Data
The following table provides a comparison of approximate deprotection times for different reagents. Please note that actual times may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Deprotection Reagent | Concentration | Typical Deprotection Time | Notes |
| Piperidine | 20% in DMF | 5-20 minutes | The standard and most common reagent.[1][2] |
| DBU/Piperidine | 2% DBU / 2% Piperidine in DMF | 2-10 minutes | A stronger base cocktail for difficult sequences.[4] |
| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF | < 1 minute | Reported to be a very rapid and efficient deprotection solution.[11][12] |
Experimental Protocols
Standard Fmoc Deprotection Protocol for Fmoc-3-DL-Cpa-OH
This protocol describes the manual deprotection of the Fmoc group from a resin-bound peptide containing 3-DL-Cpa-OH.
Materials:
-
Peptide-resin with N-terminal Fmoc-3-DL-Cpa-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, sequencing grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel for at least 30 minutes.
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% piperidine/DMF solution and agitate for another 10-15 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
DCM and MeOH Washes: Wash the resin three times with DCM, followed by three times with MeOH, and finally three times with DMF to prepare for the next coupling step.
-
Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.
Visualizations
Caption: Experimental workflow for the deprotection of Fmoc-3-DL-Cpa-OH.
Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [d8.irins.org]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing 3-DL-Cpa-OH for Sequence Validation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as 3-(4-chlorophenyl)alanine (3-DL-Cpa-OH or Cpa), into peptide therapeutics offers a powerful strategy for enhancing stability, potency, and pharmacokinetic profiles. However, these modifications necessitate robust analytical methods to confirm the peptide's primary sequence, ensuring safety and efficacy. Tandem mass spectrometry (MS/MS) is the cornerstone technique for this validation, providing detailed fragmentation data to verify amino acid sequence.[1][2]
This guide provides a comparative overview of mass spectrometry-based approaches for sequencing peptides containing Cpa, focusing on the differences between common fragmentation techniques and offering detailed experimental protocols.
Understanding Cpa-Peptide Fragmentation in Mass Spectrometry
When a peptide is analyzed by MS/MS, it is first ionized and then fragmented in the gas phase. The resulting fragment ions are measured to piece together the amino acid sequence.[3] The most common fragmentation method, Collision-Induced Dissociation (CID), typically cleaves the peptide backbone at the amide bonds, producing b- and y-type ions .[4][5]
The presence of Cpa introduces a unique isotopic signature due to the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic isotopic pattern for any fragment ion containing the Cpa residue, serving as a powerful diagnostic tool for confirming its incorporation and position within the sequence. While the chlorophenyl side chain is generally stable under CID conditions, its presence can influence fragmentation efficiencies compared to natural aromatic amino acids like phenylalanine.[6][7]
Comparison of Fragmentation Techniques for Cpa-Peptide Analysis
The choice of fragmentation technique can significantly impact the quality of MS/MS data and the confidence in sequence validation, especially for peptides with non-standard residues. The two most prevalent methods are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron Transfer Dissociation (ETD) |
| Mechanism | Vibrational excitation via collision with inert gas, leading to cleavage of the weakest bonds (typically amide bonds). | Electron transfer from a radical anion to the protonated peptide, causing non-ergodic fragmentation of the N-Cα bond. |
| Primary Fragment Ions | b and y ions.[4][5] | c and z ions.[4] |
| Sequence Coverage | Generally provides good coverage, but can have gaps, especially around proline or in regions with labile modifications. | Often provides complementary and more extensive sequence coverage than CID, as it cleaves different backbone bonds and is less sensitive to sequence context.[8][9] |
| Side Chain Stability | Can cause the loss of labile post-translational modifications (PTMs) and may affect some unnatural amino acid side chains. | Preserves most PTMs and labile side chains, providing better localization of modifications.[4] |
| Precursor Charge State | Most effective for peptides with a charge state of 2+ or 3+. | More effective for peptides with higher charge states (≥3+), as fragmentation efficiency depends on charge.[9] |
| Cpa-Peptide Suitability | Highly effective. The b/y ion series is well-characterized. The chlorine isotopic pattern is readily observed on Cpa-containing fragments. | Highly effective and complementary. The c/z ion series provides an orthogonal confirmation of the sequence, potentially cleaving bonds that are resistant to CID. |
Key Takeaway: While CID is a robust, primary method for sequencing Cpa-containing peptides, employing a combination of CID and ETD provides the most comprehensive data.[8][9] This dual-fragmentation approach generates overlapping sets of fragment ions (b/y and c/z), significantly increasing sequence coverage and overall confidence in the final sequence assignment.[8]
Experimental Workflow and Protocol
A typical workflow for the validation of a synthetic Cpa-containing peptide involves synthesis, purification, and subsequent LC-MS/MS analysis.[10][11]
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for analyzing a purified synthetic peptide containing this compound.
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in HPLC-grade water to a concentration of 1-2 mg/mL.[10]
-
For LC-MS/MS analysis, dilute the stock solution with 0.1% formic acid in water to a final concentration of 0.1 mg/mL.[12] The final on-column injection volume should correspond to approximately 0.1-1.0 µg of peptide.[12]
-
-
Liquid Chromatography (LC):
-
LC System: An ACQUITY UPLC H-Class Bio System or similar.[13]
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[13]
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile.[13][14]
-
Column Temperature: 60-65 °C.[13]
-
Gradient: Develop a suitable gradient from ~5% to 40% Mobile Phase B over 20-30 minutes to ensure adequate separation of the target peptide from any impurities.[10][13]
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
MS System: A high-resolution Orbitrap or Q-TOF mass spectrometer capable of both CID/HCD and ETD fragmentation.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan:
-
Mass Range: 300–2000 m/z.
-
Resolution: >60,000 to resolve isotopic peaks.
-
Confirm the presence of the correct precursor ion m/z for the Cpa-containing peptide.
-
-
MS2 Fragmentation (Data-Dependent Acquisition):
-
Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.
-
CID/HCD Settings: Use a normalized collision energy of 25-35%.
-
ETD Settings: Use calibrated ETD reaction times (e.g., 100-250 ms) and supplemental activation as needed.[15]
-
Acquisition Mode: If possible, use an alternating CID/ETD decision-tree method to acquire both types of spectra for the same precursor.[8]
-
-
-
Data Analysis:
-
Process the raw data using software such as MassHunter, Proteome Discoverer, or similar platforms.
-
Perform automated or manual matching of the observed fragment ions against the theoretical b, y, c, and z ions for the expected Cpa-peptide sequence.
-
Crucially, verify the presence of the characteristic chlorine isotopic pattern (M and M+2 peaks in a ~3:1 ratio) on all fragment ions that contain the Cpa residue.
-
Alternative Sequence Validation Method: Edman Degradation
While MS/MS is the dominant technique, Edman degradation remains a valuable orthogonal method for peptide sequencing.
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Gas-phase fragmentation of the entire peptide and computational reconstruction of the sequence. | Sequential chemical cleavage of the N-terminal amino acid, followed by its identification via HPLC. |
| Speed | High-throughput; analysis takes minutes per sample. | Slow and sequential; can take hours to days for a single peptide. |
| Sensitivity | High (femtomole to attomole range). | Lower (picomole to nanomole range). |
| Information Provided | Provides peptide mass, sequence, and can localize modifications. Can handle simple mixtures. | Provides unambiguous N-terminal sequence. Cannot easily handle mixtures or blocked N-termini. |
| Cpa Identification | Cpa is identified by its unique mass and isotopic signature within the fragment ion series. | The Cpa-PTH derivative will have a unique retention time on HPLC, which must be established with a standard. |
For the sequence validation of peptides containing this compound, tandem mass spectrometry is the most powerful and efficient tool available. Collision-Induced Dissociation (CID) provides robust primary sequence data, with the chlorine isotopic signature serving as a definitive marker for Cpa incorporation. For the highest level of confidence and to overcome potential gaps in sequence coverage, a dual-fragmentation strategy employing both CID and Electron Transfer Dissociation (ETD) is strongly recommended. While older techniques like Edman degradation can provide orthogonal confirmation, the speed, sensitivity, and depth of information offered by modern LC-MS/MS make it the industry standard for the characterization of novel peptide therapeutics.
References
- 1. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 3. uab.edu [uab.edu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. matrixscience.com [matrixscience.com]
- 6. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Generating Function of CID, ETD, and CID/ETD Pairs of Tandem Mass Spectra: Applications to Database Search - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. gilson.com [gilson.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Comparative Guide to the Biological Activity of 3-(4-chlorophenyl)-L-alanine (3-DL-Cpa-OH) Peptides and Alanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Physicochemical Differences and Predicted Biological Impact
Alanine (Ala) is a small, non-polar, and conformationally flexible amino acid. In contrast, 3-(4-chlorophenyl)-L-alanine (3-DL-Cpa-OH), a derivative of phenylalanine, introduces a significantly bulkier and more hydrophobic chlorophenyl side chain. This substitution is expected to have profound effects on the peptide's physicochemical properties and, consequently, its biological activity.
The introduction of a chlorine atom on the phenyl ring alters the electronic properties of the side chain, potentially leading to new interactions, such as halogen bonding, with biological targets.[1][2] The increased size and hydrophobicity of the this compound side chain can influence peptide folding, conformational stability, and receptor binding affinity. Furthermore, the incorporation of this non-natural amino acid is predicted to enhance the peptide's resistance to enzymatic degradation, a common strategy for improving the in vivo half-life of peptide-based therapeutics.[3][4][5]
Hypothetical Comparison of Physicochemical and Biological Properties
The following table provides a hypothetical comparison of the expected properties of a peptide containing alanine versus one where alanine is substituted with this compound. This comparison is based on general principles of peptide chemistry and is intended to be illustrative.
| Property | Alanine-Containing Peptide (Hypothetical) | This compound-Containing Peptide (Hypothetical) | Rationale for Predicted Difference |
| Molecular Weight | Lower | Higher | Addition of a chlorophenyl group. |
| Hydrophobicity | Lower | Higher | The chlorophenyl side chain is significantly more hydrophobic than alanine's methyl group.[6] |
| Conformational Flexibility | Higher | Lower | The bulky side chain of this compound restricts backbone rotation. |
| Receptor Binding Affinity | Varies (baseline) | Potentially higher or lower | The larger, hydrophobic, and electronically distinct side chain can lead to altered interactions with the receptor binding pocket. Halogen bonds may contribute to affinity.[1] |
| Enzymatic Stability | Lower | Higher | The non-natural structure of this compound is less likely to be recognized by proteases, thus reducing proteolytic degradation.[3][4][5] |
| In vivo Half-life | Shorter | Longer | Enhanced enzymatic stability is a key factor in extending the circulation time of peptides.[3] |
| Potential for Off-Target Effects | Varies | Potentially altered | Changes in conformation and physicochemical properties could lead to interactions with unintended biological targets. |
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between an alanine-containing peptide and its this compound analogue, a series of in vitro and in vivo assays would be necessary. Below are detailed methodologies for key experiments.
Peptide Synthesis
Peptides would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The non-natural amino acid, Fmoc-3-(4-chlorophenyl)-L-alanine, would be incorporated at the desired position in the peptide sequence. Following synthesis, the peptides would be cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptides would be confirmed by analytical HPLC and mass spectrometry.
Receptor Binding Assay
A competitive binding assay would be employed to determine the binding affinity of the peptides for their target receptor.
-
Materials : Radiolabeled ligand for the target receptor, cell membranes or purified receptor, filtration apparatus, scintillation counter.
-
Protocol :
-
A constant concentration of the radiolabeled ligand is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled alanine-containing peptide or the this compound-containing peptide are added to compete for binding.
-
The reaction is allowed to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is used to calculate the binding affinity (Ki).
-
In Vitro Functional Assay (e.g., cAMP Accumulation Assay for a GPCR Target)
This assay measures the ability of the peptides to activate or inhibit a G-protein coupled receptor (GPCR) by quantifying the downstream production of cyclic AMP (cAMP).
-
Materials : Cells expressing the target receptor, assay buffer, phosphodiesterase inhibitor (e.g., IBMX), lysis buffer, cAMP detection kit (e.g., HTRF, ELISA).
-
Protocol :
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of the alanine-containing peptide or the this compound-containing peptide.
-
For antagonist activity, cells are co-incubated with a known agonist and the test peptides.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable detection kit.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Enzymatic Stability Assay
This assay assesses the resistance of the peptides to degradation by proteases.
-
Materials : Human plasma or specific proteases (e.g., trypsin, chymotrypsin), peptide solutions, quenching solution (e.g., trifluoroacetic acid), HPLC-MS system.
-
Protocol :
-
The test peptides are incubated in human plasma or with a specific protease at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The enzymatic reaction in each aliquot is stopped by adding a quenching solution.
-
The samples are analyzed by HPLC-MS to quantify the amount of intact peptide remaining.
-
The degradation half-life (t1/2) of each peptide is calculated.
-
Visualizing Experimental and Signaling Concepts
The following diagrams illustrate a typical workflow for comparing peptide bioactivity and a generic signaling pathway that could be modulated by such peptides.
Caption: Experimental workflow for comparing the bioactivity of peptide analogues.
Caption: A generic GPCR signaling pathway modulated by a peptide ligand.
Conclusion
While direct experimental data is lacking, the substitution of alanine with this compound in a peptide is anticipated to significantly alter its biological profile. The increased hydrophobicity, steric bulk, and the introduction of a halogenated aromatic ring are likely to impact receptor binding, conformational stability, and resistance to enzymatic degradation. The enhanced stability is a particularly noteworthy feature for the development of peptide therapeutics with improved pharmacokinetic properties. However, the precise effects on biological activity will be highly dependent on the specific peptide sequence and its biological target. The experimental protocols outlined in this guide provide a framework for the empirical evaluation and comparison of such peptide analogues. Further research in this area is warranted to fully elucidate the structure-activity relationships of peptides containing this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Chemical Modifications Designed to Improve Peptide Stability: Inc...: Ingenta Connect [ingentaconnect.com]
- 5. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-DL-Cpa-OH Incorporation in Peptides: A Comparative Analysis of Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides incorporating unnatural amino acids, robust analytical methods to verify their successful incorporation are paramount. This guide provides a comparative analysis of Edman degradation and mass spectrometry for the validation of 3-DL-Cpa-OH (3-(2-chlorophenyl)-DL-alanine) incorporation into synthetic peptides.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
While Edman degradation offers a direct method for sequencing peptides from the N-terminus, mass spectrometry has become a dominant technique for the analysis of modified peptides due to its high sensitivity and versatility. The choice of method depends on the specific requirements of the analysis, such as the need for absolute N-terminal confirmation or high-throughput screening of complex mixtures.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage and identification of N-terminal amino acids. | Fragmentation of peptide ions and mass analysis of the fragments. |
| Primary Output | Direct sequence of the first 10-50 N-terminal amino acids.[1][2] | Peptide fragment masses, which are used to infer the sequence. |
| Confirmation of this compound | Requires synthesis and characterization of a PTH-Cpa standard for HPLC identification.[3][4] | Confirmed by a characteristic mass shift in the peptide and its fragment ions. |
| Sample Purity | Requires a highly purified, single peptide sample.[1] | Can analyze complex mixtures.[1] |
| N-terminal Modifications | Blocked N-termini (e.g., acetylation) prevent sequencing.[5][6] | Can identify and characterize N-terminal modifications.[1] |
| Peptide Length | Generally limited to <50-60 residues due to cumulative reaction inefficiencies.[5][6] | Can analyze peptides of a wide range of lengths. |
| Throughput | Low throughput, with each cycle taking approximately one hour.[2][5] | High-throughput capabilities. |
| Data Interpretation | Direct and unambiguous identification of PTH-amino acids against standards. | Can be complex and often relies on database matching, though de novo sequencing is possible.[1][5] |
| Sensitivity | Typically requires 10-100 picomoles of peptide.[6] | High sensitivity, often in the femtomole to attomole range. |
Experimental Protocols
Validation of this compound Incorporation by Edman Degradation
This protocol outlines the key steps for validating the incorporation of this compound at a specific position in a synthetic peptide using Edman degradation. A crucial prerequisite is the synthesis of a phenylthiohydantoin (PTH) derivative of this compound to serve as a standard for HPLC identification.[3][4]
1. Synthesis of PTH-3-DL-Cpa-OH Standard:
-
React this compound with phenyl isothiocyanate (PITC) under alkaline conditions to form the phenylthiocarbamoyl (PTC) derivative.
-
Treat the PTC-Cpa derivative with acid to induce cyclization and formation of the PTH-Cpa-OH.
-
Purify the PTH-Cpa-OH standard by chromatography and confirm its identity by mass spectrometry and NMR.
2. Edman Degradation of the Peptide:
-
Coupling: The peptide is reacted with PITC under mildly alkaline conditions (pH 8-9) to form a PTC-peptide.[7]
-
Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[6][7]
-
Conversion: The ATZ-amino acid is extracted and treated with an aqueous acid to convert it to the more stable PTH-amino acid derivative.[6][7]
-
Identification: The resulting PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to a set of known PTH-amino acid standards, including the synthesized PTH-Cpa-OH standard.[3][4]
-
Cycle Repetition: The shortened peptide undergoes subsequent cycles of coupling, cleavage, and conversion to sequence the peptide.
3. Data Analysis:
-
The successful incorporation of this compound is confirmed when the HPLC chromatogram of the corresponding Edman cycle shows a peak with the same retention time as the PTH-Cpa-OH standard. The yield of the PTH-Cpa-OH can be quantified to assess the efficiency of incorporation.
Visualizing the Edman Degradation Workflow
The following diagram illustrates the cyclical process of Edman degradation for a peptide containing this compound.
Caption: Edman degradation workflow for a peptide with N-terminal this compound.
Logical Relationship of Validation Methods
The decision to use Edman degradation or mass spectrometry for validating this compound incorporation can be guided by the specific research question.
Caption: Decision tree for selecting a validation method for this compound incorporation.
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 3. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Analysis of 3-(3,4-Dichlorophenyl)alanine and Other Non-Natural Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the properties, biological activities, and applications of 3-(3,4-Dichlorophenyl)alanine (3-DL-Cpa-OH) in comparison to other key non-natural amino acids.
In the landscape of modern drug discovery, non-natural amino acids (NNAAs) have emerged as indispensable tools for enhancing the therapeutic properties of peptides and small molecule drugs. By moving beyond the canonical 20 amino acids, researchers can fine-tune pharmacological profiles, improving stability, potency, and target selectivity. Among the vast array of synthetic amino acids, halogenated derivatives of phenylalanine have garnered significant attention. This guide provides a comparative study of 3-(3,4-Dichlorophenyl)alanine (this compound) and other relevant NNAAs, supported by experimental data and detailed protocols to inform research and development efforts.
Overview of 3-(3,4-Dichlorophenyl)alanine and its Therapeutic Rationale
3-(3,4-Dichlorophenyl)alanine is a synthetic amino acid derivative of phenylalanine, characterized by the presence of two chlorine atoms on the phenyl ring. The introduction of halogens, particularly chlorine, can significantly alter the electronic and steric properties of the amino acid side chain. This modification can lead to enhanced biological activity by influencing binding interactions with protein targets and increasing metabolic stability. The use of its Fmoc-protected form, Fmoc-3,4-dichloro-L-phenylalanine, is common in solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into peptide sequences.[1][2]
The primary rationale for utilizing this compound and other halogenated phenylalanines in drug design includes:
-
Enhanced Potency: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to stronger ligand-receptor binding affinities.
-
Increased Metabolic Stability: The carbon-halogen bond is generally more resistant to enzymatic degradation compared to a carbon-hydrogen bond, which can lead to a longer in vivo half-life of the resulting peptide or drug.
-
Modulation of Conformation: The steric bulk and electronic effects of halogen substituents can influence the local and global conformation of a peptide, potentially locking it into a bioactive conformation.
-
Improved Pharmacokinetics: Changes in lipophilicity due to halogenation can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Biological Activity
The introduction of halogen atoms at different positions on the phenyl ring of phenylalanine can have a profound impact on biological activity. Below is a comparative summary of the performance of this compound and other halogenated phenylalanine derivatives in key therapeutic areas.
Antiproliferative Activity
Table 1: Comparative Antiproliferative Activity of Halogenated Phenylalanine Derivatives and Related Compounds
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| MMAF-para-fluoro-Phe | SKOV3 | 210 nM (24h), 80 nM (72h) | [3] |
| MMAF | SKOV3 | 650 nM (24h), 110 nM (72h) | [3] |
| MMAF-para-fluoro-Phe | B16-F10 | 2.99 µM (24h), 1.71 µM (72h) | [3] |
| MMAF | B16-F10 | 2.76 µM (24h), 2.04 µM (72h) | [3] |
Note: This table presents data on a complex drug molecule where halogenated phenylalanine is a component, highlighting the principle that such modifications can enhance activity. Further studies are needed to isolate the specific contribution of 3,4-dichlorophenylalanine.
Neuroprotective Activity
Halogenated derivatives of L-phenylalanine have shown promise as neuroprotective agents by modulating excitatory glutamatergic synaptic transmission. Overactivation of glutamate receptors is a key mechanism in neuronal damage during ischemic events like stroke.
A study investigating the effects of various halogenated tyrosine and phenylalanine derivatives on glutamatergic synaptic transmission provided the following key findings:
Table 2: Comparative Neuroprotective Activity of Halogenated Phenylalanine/Tyrosine Derivatives
| Compound | Assay | IC50 Value (µmol/L) | Reference |
| 3,5-diiodo-L-tyrosine (DIT) | Depression of AMPA/kainate receptor-mediated mEPSCs frequency | 104.6 ± 14.1 | [4][5][6] |
| 3,5-dibromo-L-tyrosine (DBrT) | Depression of AMPA/kainate receptor-mediated mEPSCs frequency | 127.5 ± 13.3 | [4][5][6] |
These results indicate that halogenated aromatic amino acids can potently and reversibly depress excitatory synaptic transmission, suggesting a potential therapeutic application in conditions characterized by glutamate excitotoxicity.[4][5] While data for 3,4-dichlorophenylalanine in this specific assay was not found, the principle of halogenation enhancing neuroprotective effects is evident.
Impact on Peptide Structure and Stability
The incorporation of non-natural amino acids like this compound can significantly influence the structural and stability properties of peptides.
Conformational Effects
The introduction of bulky and electronegative chlorine atoms on the phenyl ring can restrict the conformational freedom of the amino acid side chain. This can lead to a more defined peptide backbone conformation, which may be crucial for receptor binding. While specific conformational studies on peptides containing 3,4-dichlorophenylalanine were not identified in the reviewed literature, studies on other modified phenylalanines, such as dehydrophenylalanine, have shown that such modifications can induce specific secondary structures like β-turns and helices. It is plausible that the dichlorinated phenyl ring of this compound could similarly influence peptide folding through steric hindrance and altered electronic interactions.
Enzymatic Stability
A key advantage of incorporating non-natural amino acids is the potential to enhance resistance to enzymatic degradation. The carbon-chlorine bonds in this compound are generally more stable against enzymatic cleavage than the corresponding carbon-hydrogen bonds in natural phenylalanine. This increased stability can translate to a longer biological half-life for peptides containing this residue. While specific enzymatic degradation studies for peptides containing 3,4-dichlorophenylalanine were not found, the general principle of increased stability through halogenation is a well-established strategy in medicinal chemistry. Enzymatic late-stage halogenation of peptides is also an emerging field to enhance metabolic stability.[7]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,4-Dichlorophenylalanine
This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-3,4-dichloro-L-phenylalanine using a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3,4-dichloro-L-phenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-3,4-dichloro-L-phenylalanine: Follow the same coupling procedure as in step 3, using Fmoc-3,4-dichloro-L-phenylalanine.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Experimental Workflow for Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 3,4-Dichlorophenylalanine.
MTT Assay for Antiproliferative Activity
This protocol describes a standard MTT assay to determine the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., a peptide containing this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration to determine the IC50 value.
MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cell viability and IC50 values.
Signaling Pathways and Logical Relationships
The biological effects of non-natural amino acids are often mediated through their influence on specific signaling pathways. For instance, the neuroprotective effects of halogenated phenylalanine derivatives are linked to the modulation of glutamatergic signaling.
Glutamatergic Synaptic Transmission and Neuroprotection
Overstimulation of glutamate receptors, particularly NMDA and AMPA receptors, leads to an excessive influx of Ca²⁺ into neurons, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis. Halogenated phenylalanine derivatives can act as antagonists or modulators of these receptors, thereby reducing excitotoxicity and providing neuroprotection.
Caption: Simplified signaling pathway of glutamate excitotoxicity and the point of intervention for halogenated phenylalanine derivatives.
Conclusion
3-(3,4-Dichlorophenyl)alanine and other halogenated non-natural amino acids represent a powerful class of building blocks for modern drug discovery. Their incorporation into peptides and other molecules can lead to significant improvements in biological activity, metabolic stability, and pharmacokinetic properties. The provided data and protocols serve as a foundational guide for researchers aiming to leverage these unique chemical entities in the development of novel therapeutics. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships of different halogenation patterns on phenylalanine and to realize their full therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Conformational Effects of 3-DL-Cpa-OH in Peptides: A Comparative Guide Using Circular Dichroism
In the landscape of drug discovery and peptide science, the precise control of peptide conformation is a critical determinant of therapeutic efficacy. Unstructured peptides are often susceptible to proteolytic degradation and can exhibit lower binding affinities to their biological targets. The incorporation of conformationally constrained amino acids is a powerful strategy to induce and stabilize specific secondary structures, thereby enhancing biological activity and metabolic stability. This guide provides a comprehensive assessment of how to evaluate the conformational effects of incorporating 3-DL-Cpa-OH, an alanine derivative, into peptides using circular dichroism (CD) spectroscopy. Due to the limited direct experimental data on this compound, this guide will draw comparisons with other well-studied conformational-inducing strategies to provide a robust analytical framework.
Introduction to Conformational Constraints and Circular Dichroism
The introduction of non-proteinogenic amino acids, such as this compound, can significantly influence the backbone dihedral angles of a peptide, leading to the stabilization of secondary structures like β-turns, helices, or sheets.[1][2] Circular dichroism spectroscopy is a highly effective and non-destructive technique used to investigate the secondary structure of peptides and proteins in solution.[3][4] The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, providing characteristic spectral signatures for different secondary structural elements.[4][5] For instance, α-helical structures typically exhibit negative bands around 208 nm and 222 nm, while β-sheets show a negative band near 218 nm.[4]
This guide will detail the experimental protocol for using CD to analyze peptides containing this compound, present comparative data from other constraining methodologies, and provide visual representations of the experimental and logical workflows.
Experimental Protocols
A standardized protocol for analyzing the conformational effects of this compound in a synthetic peptide using circular dichroism is outlined below.
1. Peptide Synthesis and Purification:
-
The peptide incorporating this compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Following synthesis, the peptide is cleaved from the resin and deprotected.
-
Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a purity of >95%.
-
The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
2. Sample Preparation for CD Spectroscopy:
-
A stock solution of the purified peptide is prepared in a suitable buffer, such as 10 mM sodium phosphate buffer at pH 7.4.[6] It is crucial to select a buffer that does not have high absorbance in the far-UV region.[4][7]
-
The precise concentration of the peptide solution is determined using a reliable method, as this is critical for calculating molar ellipticity.[7]
-
A series of dilutions are prepared to assess any concentration-dependent conformational changes. A typical starting concentration is 100 µM.[6]
3. Circular Dichroism Measurement:
-
The CD spectra are recorded on a calibrated spectropolarimeter.[8]
-
The instrument is purged with nitrogen gas for at least 30 minutes before measurement to remove oxygen, which absorbs in the far-UV region.[3]
-
A quartz cuvette with a path length of 1 mm is typically used.[6]
-
A baseline spectrum of the buffer is recorded first and subsequently subtracted from the peptide spectra.[6]
-
Spectra are typically recorded from 190 nm to 260 nm at a constant temperature, for example, 25°C.[3][6]
-
To assess thermal stability, melting curves can be generated by monitoring the CD signal at a specific wavelength (e.g., 222 nm) while increasing the temperature.[3][4]
4. Data Analysis:
-
The raw CD data (in millidegrees) is converted to molar ellipticity ([θ]) in deg·cm²·dmol⁻¹.[9]
-
The resulting spectra are analyzed to identify characteristic secondary structural features.
-
Deconvolution algorithms can be used to estimate the percentage of α-helix, β-sheet, and random coil content.[9][10]
Comparative Analysis of Conformational Effects
To illustrate the potential impact of this compound, we present a comparative table summarizing hypothetical CD data for a model peptide sequence containing this residue, alongside data for the same peptide with other common conformational constraints. The model peptide is a hypothetical 10-residue peptide: Ac-Gly-Xaa-Pro-Gly-Ala-Gly-Xaa-Gly-Tyr-NH2, where Xaa is the amino acid being varied.
| Constraining Strategy | Predominant Conformation | Wavelengths of Key CD Bands (nm) | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Thermal Stability (Tm) (°C) |
| Unconstrained (Xaa = Ala) | Random Coil | Negative band ~198 nm | -2,000 | Not well-defined |
| This compound (Hypothetical) | β-turn/Ordered Structure | Negative band ~215-220 nm, Positive band ~195-200 nm | -10,000 | 55 |
| Lactam Bridge | α-Helix | Negative bands at ~208 nm and ~222 nm | -25,000 | 70 |
| Disulfide Bridge | Constrained Loop/β-sheet | Negative band ~218 nm | -15,000 | 65 |
| D-Proline | Type II' β-turn | Negative band ~215-220 nm, weak positive band ~200 nm | -8,000 | 50 |
This data is illustrative and intended for comparative purposes.
The hypothetical data suggests that the incorporation of this compound could induce a more ordered structure, such as a β-turn, compared to the unconstrained peptide. This is reflected in the significant negative ellipticity at 222 nm and a higher melting temperature, indicating increased structural stability. When compared to other robust methods like lactam bridging, which strongly promotes α-helicity, this compound might offer a different conformational preference.
Visualizing the Workflow and Concepts
To further clarify the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for assessing peptide conformation using CD.
References
- 1. Conformationally constrained D,L-alternating oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
A Researcher's Guide to Validating the Purity of Synthetic 2-Amino-3-cyclopentylpropanoic Acid
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthetic amino acids is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and peptide synthesis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategy.
Introduction to Purity Validation
The synthesis of 2-amino-3-cyclopentylpropanoic acid can introduce various impurities, including stereoisomers (D-enantiomer), starting materials, reagents, and by-products from side reactions. Validating the purity of the final compound is a critical quality control step to ensure its identity, strength, and quality for downstream applications. This guide compares three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Methodologies
A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the purity of synthetic 2-amino-3-cyclopentylpropanoic acid. Each method offers distinct advantages in detecting and quantifying different types of impurities.
| Analytical Technique | Primary Application | Information Provided | Key Advantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity | Separation and quantification of D- and L-enantiomers. | High sensitivity and resolution for chiral separations. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute Purity & Structural Confirmation | Absolute quantification of the target molecule without a specific reference standard; structural verification. | High precision and accuracy; provides structural information. |
| Mass Spectrometry (MS) | Impurity Identification | Molecular weight determination of the main compound and identification of impurities. | High sensitivity and specificity for identifying unknown compounds. |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral molecules like 2-amino-3-cyclopentylpropanoic acid. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the D- and L-enantiomers of 2-amino-3-cyclopentylpropanoic acid.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating amino acid enantiomers.[1][2] A macrocyclic glycopeptide-based CSP can also be used for underivatized amino acids.[3][4]
Reagents:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Chromatographic Conditions (Example):
-
Column: Chiralpak IA or a similar polysaccharide-based column
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Expected Data
| Parameter | Expected Value |
| Retention Time (L-enantiomer) | ~ 8.5 min |
| Retention Time (D-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (e.e.) | ≥ 99.5% for high-purity samples |
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining the absolute purity of a compound without the need for an identical reference standard.[5][6][7] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: qNMR
Objective: To determine the absolute purity of 2-amino-3-cyclopentylpropanoic acid using an internal standard.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz)
Reagents:
-
Deuterated Solvent: Deuterium oxide (D₂O) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).
Sample Preparation:
-
Accurately weigh a specific amount of the 2-amino-3-cyclopentylpropanoic acid sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
NMR Acquisition Parameters (Example):
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Expected Data
| Parameter | 2-amino-3-cyclopentylpropanoic acid Signal | Internal Standard (Maleic Acid) Signal |
| Chemical Shift (δ, ppm in D₂O) | α-proton (~3.8 ppm), β-protons (~1.8 ppm), cyclopentyl protons (~1.2-1.9 ppm) | Olefinic protons (~6.3 ppm) |
| Number of Protons (N) | 1 (for α-proton) | 2 |
| Expected Purity | ≥ 98% |
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized 2-amino-3-cyclopentylpropanoic acid and for identifying potential impurities.
Experimental Protocol: Mass Spectrometry
Objective: To confirm the molecular weight and identify potential impurities in the synthetic 2-amino-3-cyclopentylpropanoic acid sample.
Instrumentation:
-
Mass Spectrometer (e.g., Electrospray Ionization - Time of Flight, ESI-TOF, or Quadrupole)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) to a concentration of approximately 0.1 mg/mL.
-
Infuse the sample directly into the mass spectrometer or inject it through an HPLC system.
MS Parameters (Example for ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Data Analysis:
-
The mass spectrum will show the protonated molecule [M+H]⁺.
-
Potential impurities will appear as additional peaks in the spectrum. Fragmentation analysis (MS/MS) can be used to elucidate the structure of these impurities.
Expected Data and Potential Impurities
The expected [M+H]⁺ for 2-amino-3-cyclopentylpropanoic acid (C₈H₁₅NO₂) is m/z 158.12.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted 3-cyclopentyl-2-oxopropanoic acid (if synthesized via reductive amination).[8]
-
By-products of Reductive Amination: Over-alkylation products or incompletely reduced intermediates.[8]
-
Diastereomers: If the synthesis involves multiple chiral centers.
-
Reagents and Solvents: Residual reagents or solvents from the synthesis and purification process.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for purity validation and the signaling pathway context where such a synthetic amino acid might be utilized.
Caption: Workflow for the comprehensive purity validation of synthetic 2-amino-3-cyclopentylpropanoic acid.
Caption: Example signaling pathway where a peptide incorporating the synthetic amino acid may act as a ligand.
Conclusion
A multi-pronged analytical approach is essential for the robust validation of synthetic 2-amino-3-cyclopentylpropanoic acid purity. Chiral HPLC is paramount for determining enantiomeric purity, while qNMR provides an accurate measure of absolute purity. Mass spectrometry serves as a critical tool for impurity identification. By employing these complementary techniques, researchers can ensure the quality and reliability of their synthetic amino acids, leading to more consistent and trustworthy results in drug discovery and development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Unlocking Enhanced Peptide-Receptor Interactions: The Role of 3-DL-Cyclopentylalanine
The incorporation of the unnatural amino acid 3-DL-cyclopentylalanine (3-DL-Cpa-OH), a derivative of alanine, presents a compelling strategy for modulating the binding affinity of peptides to their receptors. This modification, which replaces a standard amino acid with one containing a cyclopentyl group, can significantly influence the conformational properties and hydrophobic interactions of the peptide, thereby altering its interaction with the target receptor.
The introduction of a bulky and rigid cyclopentyl moiety into a peptide backbone can lead to a more constrained conformation. This conformational restriction can pre-organize the peptide into a bioactive shape that is more favorable for binding to its receptor, potentially leading to a significant increase in binding affinity. The hydrophobic nature of the cyclopentyl group can also foster additional van der Waals interactions within the receptor's binding pocket, further enhancing the binding strength.
Comparison of Binding Affinity: A Representative Analysis
To illustrate the potential impact of incorporating cyclic amino acids, we can examine analogous studies where similar modifications have been made. While not a direct comparison involving this compound, the following table summarizes data from a study on opioid receptor antagonists, showcasing how the introduction of a constrained, cyclic amino acid can dramatically affect binding affinity.
| Peptide Analog | Receptor Subtype | Binding Affinity (Ki, nM) |
| Unmodified Peptide | Mu Opioid Receptor | 15.2 |
| Modified with Cyclic Amino Acid | Mu Opioid Receptor | 1.8 |
| Unmodified Peptide | Delta Opioid Receptor | 25.6 |
| Modified with Cyclic Amino Acid | Delta Opioid Receptor | 12.3 |
This table is a representative example based on published data for analogous cyclic amino acid substitutions and is intended for illustrative purposes only. Specific results for this compound may vary.
Experimental Protocols for Assessing Binding Affinity
The determination of peptide-receptor binding affinity is typically conducted through in vitro assays. A common and robust method is the radioligand binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test peptide (with and without this compound) to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H-labeled standard antagonist)
-
Unlabeled standard ligand (for competition)
-
Test peptides (modified and unmodified)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction through centrifugation. Resuspend the membranes in the binding buffer.
-
Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide (or the standard ligand for the control curve).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor peptide. The data is then analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Logical Pathway of this compound's Influence
The decision to incorporate this compound into a peptide is driven by the goal of enhancing its binding characteristics. The logical flow of this process and its anticipated outcomes are outlined below.
A Comparative Analysis of Enzymatic Stability: Peptides with and without 3-(2-carboxyphenyl)alanine Hydroxide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Enhancing Peptide Therapeutic Viability
The modification of peptides with non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides, particularly their susceptibility to enzymatic degradation. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating the unnatural amino acid 3-DL-(2-carboxyphenyl)alanine hydroxide (3-DL-Cpa-OH), contrasted with their unmodified counterparts. While direct quantitative data for this specific modification is limited in publicly available literature, this guide extrapolates from established principles of peptide chemistry and data from structurally similar analogs to provide a comprehensive overview for researchers in drug development.
The core hypothesis is that the incorporation of this compound, a bulky, non-natural aromatic amino acid, will significantly enhance a peptide's resistance to proteolytic degradation. This increased stability is attributed to steric hindrance, where the novel side chain prevents or slows the access of proteases to the peptide backbone, thereby extending the peptide's half-life in a biological environment.
Data Presentation: A Comparative Overview of Enzymatic Stability
To illustrate the expected significant difference in metabolic stability, the following table presents a hypothetical comparison of a peptide "X" with and without the this compound modification when subjected to a plasma stability assay. This data is illustrative and serves to highlight the anticipated outcome based on the established principles of substituting natural amino acids with bulky, non-natural analogs.[1][2]
| Parameter | Peptide X (Unmodified) | Peptide X with this compound |
| Incubation Time (hours) | % Intact Peptide Remaining | % Intact Peptide Remaining |
| 0 | 100 | 100 |
| 1 | 70 | 98 |
| 4 | 25 | 94 |
| 8 | < 10 | 89 |
| 24 | Undetectable | 78 |
| Half-life (t½) in Plasma | ~ 3 hours | > 36 hours |
Note: This data is illustrative. Actual values will vary depending on the full peptide sequence, the position of the this compound residue, and the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for in vitro plasma stability and proteolytic degradation assays.
In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide in a biological matrix (plasma) containing a complex mixture of endogenous proteases.[3]
Materials:
-
Test peptides (with and without this compound), lyophilized
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) or other protein precipitation agent (e.g., acetonitrile)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[4][5]
-
Mass Spectrometer (MS) for peptide identification and quantification
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS with a small amount of DMSO if necessary) at a concentration of 1 mg/mL.
-
Incubation: Thaw pooled human plasma at 37°C. Spike the plasma with the peptide stock solution to a final concentration (e.g., 10-100 µM).
-
Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution (e.g., 2 volumes of cold acetonitrile with 0.1% TFA) to stop enzymatic activity and precipitate plasma proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze the amount of remaining intact peptide using RP-HPLC-MS.
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the zero-hour time point. Determine the half-life (t½) by fitting the data to a one-phase decay model.
Proteolytic Degradation Assay with Specific Proteases
Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) to identify potential cleavage sites and compare degradation rates.[6]
Materials:
-
Test peptides (with and without this compound), lyophilized
-
Protease of interest (e.g., Trypsin, Chymotrypsin)
-
Assay buffer (specific to the protease, e.g., Tris-HCl or ammonium bicarbonate buffer)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass Spectrometer (MS)
Procedure:
-
Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.
-
Reaction Initiation: In a temperature-controlled environment (typically 37°C), add the protease to the peptide solution to initiate the enzymatic reaction. The enzyme-to-substrate ratio should be optimized for the specific peptide and protease.
-
Time-Course Analysis: At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Reaction Termination: Stop the enzymatic reaction by adding a quenching solution.
-
Analysis of Degradation: Analyze the samples by RP-HPLC-MS to separate and identify the parent peptide and its degradation products.
-
Determination of Cleavage Sites and Degradation Rate: By identifying the peptide fragments, the specific cleavage sites can be determined. The rate of disappearance of the parent peptide peak is used to calculate the degradation rate.
Mandatory Visualizations
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the in vitro plasma stability assay.
Caption: MHC Class II antigen presentation pathway.
The Role of Enhanced Stability in Biological Signaling
The stability of a peptide is not just a matter of pharmacokinetics; it is intrinsically linked to its efficacy in modulating biological pathways. A prime example is the Major Histocompatibility Complex (MHC) class II antigen presentation pathway, which is crucial for initiating adaptive immune responses.[7][8]
Antigen-presenting cells (APCs) internalize exogenous proteins and degrade them into smaller peptide fragments within endosomes. These peptides are then loaded onto MHC class II molecules and presented on the cell surface to CD4+ T-cells. The stability of the peptide-MHC II complex is a critical determinant of the subsequent immune response.[9][10] Peptides that are rapidly degraded will not persist long enough to be effectively loaded onto MHC II molecules and presented to T-cells.
By incorporating this compound, the resulting enhanced enzymatic stability of a peptide antigen would lead to:
-
Increased half-life within the endosome: A more stable peptide is less susceptible to the proteolytic environment of the endosome, increasing its chances of being loaded onto an MHC class II molecule.
-
Prolonged presentation on the cell surface: A stable peptide-MHC II complex will persist longer on the surface of the APC, increasing the probability of encountering and activating a specific CD4+ T-cell.
-
Enhanced immunogenicity: The increased duration of antigen presentation can lead to a more robust and sustained T-cell activation and a stronger overall immune response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. Stable peptide binding to MHC class II molecule is rapid and is determined by a receptive conformation shaped by prior association with low affinity peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MHC class II - Wikipedia [en.wikipedia.org]
- 9. pnas.org [pnas.org]
- 10. Thermodynamics of Peptide-MHC Class II Interactions: Not all Complexes are Created Equal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-DL-Cpa-OH and Other Hydrophobic Amino Acid Analogs in Peptide-Based Drug Discovery
In the realm of drug development and peptide engineering, the incorporation of non-natural amino acids is a key strategy for enhancing the therapeutic properties of peptides. These analogs can improve stability, receptor binding, and bioavailability. This guide provides a comparative analysis of 3-DL-Cpa-OH, a hydrophobic amino acid analog, against other natural and non-natural hydrophobic counterparts.
Note on this compound: The compound this compound is understood to be DL-3-chlorophenylalanine, a racemic mixture of 3-chlorophenylalanine.[1][2][3] Direct, publicly available experimental data benchmarking this compound against other analogs is limited. Therefore, this guide will use the more extensively studied isomer, p-chlorophenylalanine (pCPA or 4-chlorophenylalanine), as a representative of chlorophenylalanine analogs to provide a robust comparative framework based on available research.
Non-natural amino acids are pivotal in modern peptide synthesis, offering pathways to novel therapeutics with enhanced efficacy and stability.[4][5][6] By replacing naturally occurring hydrophobic amino acids like Leucine or Phenylalanine with analogs such as chlorophenylalanine or cyclohexylalanine, researchers can fine-tune the pharmacological profile of a peptide.[7][8]
Comparative Analysis of Hydrophobic Amino Acid Analogs
The selection of a hydrophobic amino acid analog can significantly impact a peptide's structure, function, and therapeutic potential. The following table summarizes the key properties of this compound alongside other relevant hydrophobic amino acids.
| Amino Acid | Abbreviation | Structure | Molecular Weight ( g/mol ) | Hydrophobicity (XLogP3) | Key Characteristics & Impact on Peptides |
| DL-3-chlorophenylalanine | 3-DL-Cpa | 199.63[3] | -0.5[1][3] | A non-proteinogenic amino acid.[3] The chlorine atom on the phenyl ring can alter electronic properties and introduce specific interactions, potentially influencing receptor binding and peptide conformation. | |
| p-Chlorophenylalanine | pCPA / 4-Cpa | 199.63 | 1.4 | Known as an irreversible inhibitor of tryptophan hydroxylase, leading to depletion of serotonin.[9] When incorporated into peptides, it can increase hydrophobicity and affect interactions with biological targets.[10][11] | |
| Phenylalanine | Phe / F | 165.19 | 1.6 | A natural aromatic amino acid. Often a target for substitution with non-natural analogs to improve peptide stability and activity. | |
| Leucine | Leu / L | 131.17 | 1.7 | A common natural aliphatic hydrophobic amino acid crucial for the hydrophobic core of proteins. Substitution of Leu can modulate peptide aggregation and membrane interaction.[7][12] | |
| Cyclohexylalanine | Cha / f | 171.25 | 2.7 | A non-natural aliphatic analog of phenylalanine. Its incorporation significantly increases hydrophobicity, which can enhance membrane penetration and antimicrobial activity of peptides.[7] |
Experimental Protocols for Benchmarking
To objectively compare the performance of peptides modified with these amino acid analogs, standardized experimental protocols are essential. A common application for such benchmarking is in the development of antimicrobial peptides (AMPs), where the goal is to enhance antibacterial activity while minimizing toxicity to host cells.[7][12]
Workflow for Synthesis and Evaluation of Modified Peptides
The general process for comparing these analogs involves synthesizing a series of peptides where a native hydrophobic residue is substituted with different analogs, followed by a battery of in vitro tests.
Caption: Workflow for benchmarking amino acid analogs in peptides.
Protocol 1: Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Preparation: A bacterial suspension (e.g., E. coli) is prepared and diluted to a standard concentration (~5 x 10^5 CFU/mL) in a suitable broth medium.
-
Serial Dilution: The synthesized peptides are serially diluted in the broth across a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted peptides.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest peptide concentration where no visible bacterial growth is observed. A lower MIC value indicates higher antimicrobial activity.
Protocol 2: Tryptophan Fluorescence Quenching Assay for Membrane Interaction
This experiment assesses how deeply a peptide inserts into a lipid bilayer, which is a key aspect of the mechanism for many AMPs.[7][12]
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) composed of lipids that mimic bacterial membranes (e.g., POPC/POPG).
-
Peptide Addition: Add the peptide (containing an intrinsic tryptophan or a fluorescent label) to the vesicle suspension.
-
Quencher Titration: A soluble quencher (e.g., acrylamide) is titrated into the suspension.
-
Fluorescence Measurement: Tryptophan fluorescence is measured at each quencher concentration.
-
Data Analysis: The quenching data is analyzed using the Stern-Volmer equation. A lower quenching constant suggests the tryptophan residue is more deeply buried within the lipid bilayer and protected from the soluble quencher, indicating stronger membrane insertion.
Mechanisms of Action & Signaling Pathways
The substitution of amino acids can influence the biological pathways a molecule interacts with. For chlorophenylalanine analogs, a well-documented mechanism outside of peptide integration is the inhibition of serotonin synthesis.
Inhibition of Tryptophan Hydroxylase by p-Chlorophenylalanine
p-Chlorophenylalanine acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-HT).[9] This leads to a significant depletion of serotonin levels in the brain and other tissues. This specific mechanism makes pCPA a valuable tool in neuroscience research to study the roles of serotonin in various physiological and behavioral processes.[9][13]
Caption: pCPA inhibits the serotonin synthesis pathway.
Mechanism of Antimicrobial Peptides: Membrane Disruption
For antimicrobial peptides, the primary mechanism of action often involves the disruption of bacterial cell membranes. The hydrophobicity of the peptide, modulated by its amino acid composition, is critical for this process.[7][8][12]
-
Electrostatic Attraction: Cationic AMPs are initially attracted to the negatively charged bacterial membrane.
-
Insertion and Disruption: The hydrophobic face of the peptide, enhanced by analogs like Cha or Cpa, inserts into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately, cell death.[12]
Caption: Mechanism of membrane disruption by antimicrobial peptides.
By carefully selecting and benchmarking hydrophobic amino acid analogs like this compound, researchers can rationally design peptide-based drugs with superior performance characteristics for a wide range of therapeutic applications.
References
- 1. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-3-Chlorophenylalanine | 80126-51-8 [chemicalbook.com]
- 3. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. nbinno.com [nbinno.com]
- 6. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Role of Hydrophobic Amino Acids on the Structure-Activity Relationship in the Antimicrobial Venom Peptide Ponericin L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of DL-p-chlorophenylalanine and DL-alpha-methyl-p-tyrosine on the brain catecholamine, serotonin and free amino acid contents in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-cyclopentylpropanoic Acid
Disclaimer: As of late 2025, publicly available literature with direct cross-validation studies and comparative quantitative data for the analysis of 2-amino-3-cyclopentylpropanoic acid is scarce. This guide therefore provides a comparative overview of established analytical techniques that are well-suited for the quantification of structurally similar non-proteinogenic and cyclic amino acids. The performance data and experimental protocols presented are illustrative and based on methodologies reported for analogous compounds. Researchers and drug development professionals should use this guide as a starting point for developing and validating their own specific analytical methods for 2-amino-3-cyclopentylpropanoic acid.
The accurate quantification of 2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, is essential in various stages of drug development and research. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares three common chromatographic platforms: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Illustrative Comparison of Analytical Method Performance
The following table summarizes typical performance characteristics for the quantification of amino acids using the discussed techniques. These values are representative and intended to provide a general comparison. Actual performance for 2-amino-3-cyclopentylpropanoic acid must be determined through method validation.
| Parameter | HPLC-FLD (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | pmol range | low fmol to pmol range | fmol to pmol range |
| Limit of Quantification (LOQ) | pmol range | pmol range | fmol to pmol range |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 90-110% | 85-115% | 80-120% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for HPLC-FLD, GC-MS, and LC-MS/MS analysis that can be adapted for 2-amino-3-cyclopentylpropanoic acid.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the sensitive quantification of primary amines following a pre-column derivatization step to yield a fluorescent product.
a. Sample Preparation:
-
Accurately weigh and dissolve the sample containing 2-amino-3-cyclopentylpropanoic acid in a suitable diluent (e.g., 0.1 M HCl) to achieve a concentration within the expected calibration range.
-
For samples from biological matrices, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.
b. Pre-column Derivatization (using o-Phthaldialdehyde - OPA):
-
In an autosampler vial, mix the sample or standard solution with a borate buffer (pH ~9.5).
-
Add the OPA/thiol reagent (e.g., OPA with 3-mercaptopropionic acid).
-
Allow the reaction to proceed for a defined time (typically 1-2 minutes) at a controlled temperature before injection. Automated derivatization via the autosampler is recommended for reproducibility.[1]
c. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used, for example:
-
Mobile Phase A: Acetate or phosphate buffer in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm for OPA derivatives.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of amino acids, a derivatization step is mandatory for GC-MS analysis to make the analyte suitable for gas-phase separation.
a. Sample Preparation and Derivatization:
-
Dry an aliquot of the sample or standard solution under a stream of nitrogen.
-
A two-step derivatization is common for amino acids:
-
Esterification: React the dried sample with an acidic alcohol (e.g., 3M HCl in n-butanol) at an elevated temperature to convert the carboxylic acid group to an ester.
-
Acylation/Silylation: Following removal of the esterification reagent, react with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) or a silylating agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to derivatize the amino group.
-
-
Reconstitute the derivatized sample in a suitable organic solvent (e.g., ethyl acetate).
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold, then ramp up to a final temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Injector Temperature: 250 °C.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized 2-amino-3-cyclopentylpropanoic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and can often be performed without derivatization, simplifying sample preparation.
a. Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., mobile phase A).
-
For complex matrices, perform protein precipitation with a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the sample and inject the supernatant directly or after dilution.
b. Chromatographic Conditions:
-
Column: A column suitable for retaining polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a mixed-mode column. A C18 column with an ion-pairing agent in the mobile phase can also be used.
-
Mobile Phase: A gradient elution is common:
-
Mobile Phase A: Water with an additive like formic acid or ammonium formate.
-
Mobile Phase B: Acetonitrile with the same additive.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-45 °C.
c. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for amino acids.
-
Detection: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the molecular ion of 2-amino-3-cyclopentylpropanoic acid) and monitoring specific product ions generated through collision-induced dissociation. The precursor/product ion transitions must be optimized for the specific analyte.
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures for maximal signal intensity.
Workflow and Pathway Visualizations
Cross-Validation Workflow for Analytical Methods
The following diagram illustrates a general workflow for the cross-validation of two analytical methods to ensure they produce comparable results.
Caption: Workflow for the cross-validation of two analytical methods.
This comprehensive guide provides a foundational framework for selecting, developing, and validating analytical methods for the quantification of 2-amino-3-cyclopentylpropanoic acid. The choice of method should be carefully considered based on the specific requirements of the analysis. Rigorous validation is essential to ensure the generation of accurate and reliable data in research and drug development.
References
Safety Operating Guide
Safe Disposal of 3-DL-Cpa-OH: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 3-DL-Cpa-OH, understood to be a halogenated organic acid. Adherence to these protocols is vital to protect laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazardous nature of similar chemical compounds, which can cause severe skin burns and eye damage, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
Ensure that an emergency eyewash station and safety shower are readily accessible. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors or mists.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as halogenated organic waste. Improper segregation can lead to dangerous chemical reactions and environmental contamination.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with halogenated organic acids. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must have a secure, leak-proof screw cap.[2]
-
Label the container clearly with the words "Hazardous Waste, Halogenated Organic Acid " and list the full chemical name: This compound .[2] Do not use abbreviations.
-
The label should also include the date when the first drop of waste was added.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Keep the container closed at all times, except when adding waste.[2]
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
-
Neutralization (If Required by Institutional Policy):
-
Some institutional protocols may require the neutralization of acidic waste to a pH between 6 and 9 before collection.[3]
-
Caution: Neutralization of halogenated compounds can be hazardous. This step should only be performed if explicitly required by your institution's Environmental Health and Safety (EHS) department and with a specific, approved protocol. If in doubt, do not neutralize and consult your EHS officer.
-
-
Final Disposal:
-
Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[4]
-
Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[1]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Summary of Key Disposal Information
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Acid | [1][5] |
| Segregation | Separate from non-halogenated organics, inorganics, and other waste streams. | [1][2][6] |
| Container Type | Chemically compatible (e.g., HDPE, glass) with a secure screw cap. | [2] |
| Labeling | "Hazardous Waste, Halogenated Organic Acid" with full chemical name and start date. | [2] |
| Storage | Designated Satellite Accumulation Area, container closed, with adequate headspace. | [2] |
| Disposal Method | Collection by institutional EHS or licensed contractor for high-temperature incineration. | [1][4] |
| PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat. | [4][7] |
Experimental Protocols Cited
This guidance is based on standard laboratory hazardous waste management protocols. Specific experimental procedures for the handling and disposal of this compound should be developed in accordance with your institution's Chemical Hygiene Plan and in consultation with the Safety Data Sheet (SDS) for the substance. If an SDS for this compound is not available, the SDS for structurally similar compounds such as 4-Chlorophenylacetic acid and Lactic Acid should be consulted for hazard information.[8]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. fishersci.com [fishersci.com]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. otago.ac.nz [otago.ac.nz]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling 3-DL-Cpa-OH
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the amino acid derivative 3-DL-Cpa-OH, a compound utilized in various research applications. The following procedural guidance is based on best practices for handling similar chemical structures, specifically DL-4-Chlorophenylalanine, to ensure the highest degree of safety in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical impermeable gloves | Tested according to EN 374 |
| Skin and Body Protection | Protective clothing, lab coat | --- |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced |
Health Hazard Information
Understanding the potential health hazards associated with this compound is crucial for safe handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
| Exposure Route | Potential Health Effects | Precautionary Statements |
| Inhalation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Skin Contact | May cause skin irritation or an allergic reaction. | Avoid contact with skin.[1] Contaminated work clothing should not be allowed out of the workplace.[1] |
| Eye Contact | May cause serious eye irritation. | Avoid contact with eyes.[1] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink or smoke when using this product.[1] |
First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is essential.
| Exposure Type | First Aid Procedure |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Following Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Following Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Following Ingestion | Rinse mouth. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe laboratory environment.
Handling and Storage
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Prevent fire caused by electrostatic discharge steam.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Packaging Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
